N-hydroxy-2-phenylacetimidoyl chloride
Description
BenchChem offers high-quality N-hydroxy-2-phenylacetimidoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-hydroxy-2-phenylacetimidoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1086251-93-5; 701-72-4 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 |
IUPAC Name |
(1Z)-N-hydroxy-2-phenylethanimidoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8- |
InChI Key |
GZBWRHWHHPBVHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=NO)Cl |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of N-hydroxy-2-phenylacetimidoyl chloride from phenylacetaldehyde oxime
Executive Summary
This technical guide details the synthesis of
While classical methods utilize chlorine gas (
Part 1: Mechanistic Principles[1]
The conversion of an aldoxime to a hydroximoyl chloride using NCS in DMF is widely regarded as a "clean" radical-polar crossover mechanism. Unlike direct chlorination with
Reaction Mechanism
The reaction typically initiates via the formation of a polarized complex between NCS and DMF (Vilsmeier-Haack type activation), or via a radical chain initiated by trace HCl. The chlorine atom is transferred to the aldoxime carbon, followed by proton abstraction.
Figure 1: Simplified mechanistic pathway for the chlorination of aldoximes via NCS.
Part 2: Critical Process Parameters (CPP)
Success in this synthesis relies on controlling the competition between the desired imidoyl chloride formation and the undesired benzylic chlorination or nitrile oxide dimerization.
| Parameter | Specification | Rationale |
| Solvent | DMF (Dimethylformamide) | Acts as a catalyst/activator for NCS.[1] Essential for solubilizing the polar transition state. |
| Temperature | 25°C to 35°C | Critical: High temps (>45°C) promote benzylic radical chlorination ( |
| Stoichiometry | 1.05 equiv NCS | Slight excess ensures complete conversion. Large excess leads to dichlorination. |
| Atmosphere | Ambient or | Strictly anhydrous conditions are not required, but moisture should be minimized to prevent hydrolysis. |
| Reaction Time | 1 - 3 Hours | Monitor via TLC. Prolonged stirring can lead to HCl-mediated degradation. |
Part 3: Standardized Experimental Protocol
Target: Synthesis of
Materials & Reagents
-
Phenylacetaldehyde oxime: 1.35 g (10 mmol). Note: Ensure starting material is pure; old oxime samples can polymerize.
-
N-Chlorosuccinimide (NCS): 1.40 g (10.5 mmol). Recrystallize from benzene/toluene if yellow/impure.
-
DMF: 10 mL (Reagent grade).
-
Extraction Solvents: Diethyl ether or Ethyl acetate, Brine, Water.
Step-by-Step Methodology
Step A: Dissolution and Initiation
-
Charge a 50 mL round-bottom flask with phenylacetaldehyde oxime (1.35 g).
-
Add DMF (10 mL) and a magnetic stir bar. Stir until fully dissolved.
-
Optional: If the reaction does not start within 10 minutes (indicated by a slight exotherm or color change), add a catalytic amount of HCl gas (vapor from a bottle) or 10
L of conc. HCl to initiate.
Step B: Controlled Addition (The "Portion-wise" Rule)
-
Place the flask in a water bath at 20–25°C.
-
Add NCS (1.40 g) in 5 equal portions over 20 minutes.
-
Observation: A mild exotherm will occur. Ensure temperature does not exceed 35°C.
-
Why: Dumping all NCS at once causes a temperature spike that favors side reactions (furoxan formation).
-
Step C: Reaction Monitoring
-
Stir at room temperature for 1–2 hours.
-
TLC Check: (Eluent: 20% EtOAc/Hexanes).
-
Starting Material:
-
Product:
(Spots often trail due to acidity). -
Visualization: UV light or
stain (Hydroximoyl chlorides stain reddish-violet with ferric chloride).
-
Step D: Workup and Isolation
-
Pour the reaction mixture into Ice-Water (50 mL). The product may precipitate as a white/off-white solid or oil.
-
Extract with Diethyl Ether (
mL). Note: Ether is preferred over DCM to avoid emulsion formation with DMF. -
Wash the combined organic layers with Water (
mL) to remove residual DMF. -
Wash with Brine (
mL). -
Dry over anhydrous
, filter, and concentrate in vacuo at <30°C .-
Caution: Hydroximoyl chlorides are thermally unstable. Do not heat the water bath above 30°C.
-
Step E: Purification
-
Crude Yield: Typically >90%.
-
Purification: The crude oil/solid is usually pure enough for the next step (cycloaddition). If necessary, recrystallize from Hexane/Chloroform or perform rapid column chromatography (silica gel) using Hexane/EtOAc.
Figure 2: Operational workflow for the synthesis process.
Part 4: Safety & Stability (E-E-A-T)
Warning: Hydroximoyl Chlorides are Vesicants.
-
Skin Contact: These compounds are potent skin irritants and can cause blistering similar to mustard agents. Double gloving (Nitrile) and a lab coat are mandatory.
-
Inhalation: Handle only in a functioning fume hood.
-
Stability:
-hydroxy-2-phenylacetimidoyl chloride is prone to dehydrochlorination to form the nitrile oxide, which then dimerizes to a furoxan.-
Storage: Store at -20°C under Argon. Use within 24 hours if possible.
-
Part 5: Downstream Application (In Situ Nitrile Oxide Generation)
The isolated hydroximoyl chloride is rarely the final product. It is almost exclusively used to generate phenylacetonitrile oxide in situ for 1,3-dipolar cycloadditions.
Protocol for Cycloaddition:
-
Dissolve the hydroximoyl chloride (1 equiv) and the dipolarophile (alkene/alkyne, 1.1 equiv) in Ether or DCM.
-
Slowly add Triethylamine (
) (1.1 equiv) dissolved in solvent over 1 hour.
References
-
Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918.
- Torssell, K. B. G. (1988). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. VCH Publishers. (Standard Reference Text).
-
Himo, F., et al. (2005). Mechanisms of Nitrile Oxide Cycloadditions. Journal of the American Chemical Society, 127(1), 210–216.
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS) in Organic Synthesis.[6][4]
Sources
Hydroximoyl Chlorides: The Gateway to 1,3-Dipolar Architectures
Content Type: Technical Whitepaper / Advanced Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary: The "Hidden" Intermediate
Hydroximoyl chlorides (R-C(Cl)=N-OH) represent a pivotal yet often transient class of intermediates in organic synthesis. While rarely isolated due to their thermal instability and vesicant properties, they serve as the primary precursors to nitrile oxides , highly reactive 1,3-dipoles essential for constructing isoxazoles and isoxazolines.
In modern drug discovery, the isoxazole scaffold is ubiquitous—found in COX-2 inhibitors (Valdecoxib), antirheumatics (Leflunomide), and beta-lactamase inhibitors. This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for generating and utilizing hydroximoyl chlorides, emphasizing "in situ" generation strategies that maximize safety and yield.
Mechanistic Foundation
The utility of hydroximoyl chlorides lies entirely in their ability to undergo dehydrohalogenation. Understanding the orbital interactions during this process is critical for controlling regioselectivity.
The Nitrile Oxide Pathway
The transformation follows a specific sequence: Chlorination
-
Chlorination: Electrophilic halogenation of the aldoxime carbon.
-
Elimination: Base-mediated removal of HCl generates the linear nitrile oxide (
). -
Cycloaddition: The nitrile oxide (4
component) reacts with an alkene or alkyne (2 component) via a concerted [3+2] mechanism.
Visualization: The Reaction Cascade
The following diagram illustrates the mechanistic flow and the critical "Furoxan Trap"—a dimerization side reaction that occurs if the concentration of nitrile oxide becomes too high before interception by the dipolarophile.
Figure 1: Mechanistic pathway from aldoxime to isoxazole, highlighting the critical dimerization risk (Furoxan formation).[1][2][3][4][5]
Synthesis Strategies: From Classical to Green
The choice of chlorinating agent dictates the purity profile and workup complexity.
Method A: The NCS/DMF Standard (Laboratory Scale)
For small-to-medium scale discovery chemistry (mg to g), N-Chlorosuccinimide (NCS) in DMF is the gold standard.
-
Why it works: DMF acts as more than a solvent; it likely facilitates the reaction via a Vilsmeier-Haack type intermediate, allowing chlorination under mild conditions.
-
Advantage: Compatible with sensitive functional groups (esters, amides).[1]
-
Limitation: Removal of DMF and succinimide byproducts can be tedious during scale-up.
Method B: Aqueous Oxidative Chlorination (Green/Process Scale)
For larger scales or green chemistry applications, Sodium Hypochlorite (NaOCl/Bleach) is superior.
-
Mechanism: In situ generation of hypochlorous acid (HOCl).
-
Advantage: Water is the solvent; byproducts are NaCl and water.
-
Protocol Note: Often requires a biphasic system (EtOAc/Water) or a phase transfer catalyst if the substrate is highly lipophilic.
Comparative Data: Chlorination Efficiency
| Parameter | NCS / DMF Method | NaOCl (Bleach) Method | t-BuOCl Method |
| Reaction Time | 1 - 4 Hours | 15 - 60 Minutes | < 30 Minutes |
| Temperature | 25°C - 40°C | 0°C - 25°C | -10°C - 0°C |
| Atom Economy | Low (Succinimide waste) | High (NaCl waste) | Medium |
| Stability | Moderate | High (In situ use recommended) | Low (Explosion risk) |
| Primary Use | Complex Drug Scaffolds | Process Chemistry / Simple Aromatics | Rapid Screening |
Detailed Experimental Protocol
This protocol describes the One-Pot, Two-Step Synthesis of 3,5-Disubstituted Isoxazoles using the NCS method. This approach minimizes exposure to the irritating hydroximoyl chloride intermediate.
Reagents & Setup
-
Substrate: Benzaldehyde oxime (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Dipolarophile: Phenylacetylene (1.2 equiv)
-
Base: Triethylamine (TEA) (1.2 equiv)
-
Solvent: DMF (dry)
Step-by-Step Methodology
-
Chlorination (Formation of Hydroximoyl Chloride):
-
Dipolarophile Addition:
-
Once chlorination is complete (usually 1 hour), cool the mixture to 0°C.
-
Add the alkyne (Phenylacetylene) directly to the reaction vessel.
-
-
Cycloaddition (Nitrile Oxide Generation):
-
CRITICAL STEP: Dissolve TEA in a small amount of DMF. Add this solution dropwise over 30–60 minutes to the reaction mixture.
-
Reasoning: Slow addition keeps the instantaneous concentration of nitrile oxide low, favoring reaction with the alkyne over self-dimerization to furoxan.
-
-
Workup:
-
Dilute with water (5x reaction volume) and extract with Ethyl Acetate.
-
Wash organic layer with LiCl solution (to remove DMF), water, and brine.
-
Dry over
and concentrate.
-
Safety & Handling
-
Warning: Hydroximoyl chlorides are potent skin irritants and sensitizers. Always handle in a fume hood with double gloving.
-
Explosion Hazard: Never concentrate reaction mixtures containing potential nitrile oxides to dryness without quenching; they can be explosive.
Decision Framework: Selecting the Right Method
Not all substrates tolerate the standard conditions. Use this logic flow to determine the optimal synthetic route.
Figure 2: Decision matrix for selecting the optimal hydroximoyl chloride synthesis route based on substrate properties and scale.
References
-
Himo, F., et al. (2005). "Mechanisms of 1,3-Dipolar Cycloadditions." Journal of the American Chemical Society.
-
Liu, K. C., et al. (1977). "Synthesis of Hydroximoyl Chlorides using NCS." Journal of Organic Chemistry.
-
Raiic-Salic, A., et al. (2018).[1] "Aqueous Oxidation of Aldoximes: A Green Route to Nitrile Oxides."[8] Beilstein Journal of Organic Chemistry.
-
Fokin, V. V., & Sharpless, K. B. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.
-
Organic Chemistry Portal. "Synthesis of Isoxazoles and Isoxazolines."
Sources
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.co.za [journals.co.za]
- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. researchgate.net [researchgate.net]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Fidelity 1,3-Dipolar Cycloaddition using N-Hydroxy-2-phenylacetimidoyl Chloride
Executive Summary
This Application Note provides a rigorous technical guide for utilizing
The core challenge with this specific precursor (
Mechanistic Insight & Reaction Pathway[1][2][3][4]
The reaction proceeds via the in situ generation of a 1,3-dipole (phenylacetonitrile oxide) followed by a concerted [3+2] cycloaddition.
The Chemical Pathway[1][5]
-
Elimination: Treatment of the hydroximoyl chloride (1) with a base (typically Triethylamine, Et
N) effects dehydrohalogenation, generating the transient phenylacetonitrile oxide (2) . -
Cycloaddition (Path A): The dipole reacts with a dipolarophile (alkene or alkyne) to form the isoxazoline (3a) or isoxazole (3b) .
-
Dimerization (Path B - Competing): If the concentration of (2) is too high, second-order dimerization occurs, yielding 3,4-dibenzyl-1,2,5-oxadiazole-2-oxide (furoxan) (4) .
Mechanistic Flowchart
Figure 1: Mechanistic pathway highlighting the competition between the desired cycloaddition (Path A) and the parasitic dimerization (Path B).
Critical Experimental Parameters
To favor Path A over Path B (Figure 1), the reaction kinetics must be controlled such that
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 equiv Chloride : 1.2–1.5 equiv Dipolarophile | Excess dipolarophile ensures the dipole is trapped immediately upon generation. |
| Base Addition | Syringe Pump (Slow Addition) | Prevents "concentration spikes" of the nitrile oxide, suppressing dimerization. |
| Solvent | DCM, THF, or Toluene | Non-polar to moderately polar aprotic solvents stabilize the transition state. Avoid protic solvents (EtOH) which may trap the dipole. |
| Temperature | 0°C | Start cold to control the exothermic dehydrohalogenation; warm to drive cycloaddition. |
| Concentration | 0.1 M (Dipolarophile) | High concentration of dipolarophile favors intermolecular reaction. |
Detailed Experimental Protocols
Protocol A: High-Efficiency Slow Addition (Recommended)
Best for: Valuable dipolarophiles, slow-reacting alkenes, or when high purity is required.
Materials:
- -hydroxy-2-phenylacetimidoyl chloride (1.0 mmol, 169.6 mg)
-
Dipolarophile (e.g., Phenylacetylene or Styrene) (1.2 mmol)
-
Triethylamine (Et
N) (1.2 mmol, 167 L) -
Dichloromethane (DCM), anhydrous (10 mL + 5 mL)
Step-by-Step Procedure:
-
Setup: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dipolarophile Solution: Charge the flask with the Dipolarophile (1.2 mmol) and
-hydroxy-2-phenylacetimidoyl chloride (1.0 mmol). Dissolve in 10 mL of anhydrous DCM. -
Cooling: Cool the reaction mixture to 0°C using an ice/water bath.
-
Base Preparation: Dilute Et
N (1.2 mmol) in 5 mL of anhydrous DCM in a separate syringe. -
Controlled Initiation: Using a syringe pump, add the Et
N solution to the reaction flask dropwise over 2 to 4 hours .-
Note: If a syringe pump is unavailable, add 1/10th of the base every 20 minutes manually.
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for an additional 8–12 hours.
-
Monitoring: Monitor via TLC. The disappearance of the hydroximoyl chloride (starting material) indicates the generation of the dipole.
-
Visualization: Hydroximoyl chlorides often stain with FeCl
(red/violet complex).
-
-
Workup:
-
Quench with water (15 mL).
-
Extract with DCM (3 x 15 mL).
-
Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Solid-Phase Base Method (Alternative)
Best for: Routine synthesis where syringe pumps are inconvenient.
Concept: Use an insoluble inorganic base (e.g., KHCO
-
Dissolve Chloride (1.0 equiv) and Dipolarophile (1.5 equiv) in Toluene or EtOAc.
-
Add solid KHCO
(3.0 equiv) or KF/Al O . -
Stir vigorously at RT (or 40°C for sluggish substrates) for 24 hours.
-
Filter off the solid base and concentrate.
Workflow & Decision Logic
Figure 2: Operational workflow for selecting conditions and troubleshooting dimerization issues.
Data Analysis & Characterization
NMR Signature
Successful cycloaddition is confirmed by the disappearance of the oxime OH signal and the appearance of the isoxazole/isoxazoline ring protons.
-
Isoxazoles (from Alkynes): Look for a singlet at
6.1–6.5 ppm (C4-H) if the alkyne was terminal. -
Isoxazolines (from Alkenes): Look for an ABX pattern or multiplets in the
2.8–5.0 ppm range corresponding to the C4 and C5 protons. -
Furoxan Dimer (Side Product): Typically shows a benzylic singlet shifted significantly downfield compared to the starting material, often around
4.0–4.2 ppm (depending on the exact structure), and lacks the C4-H isoxazole singlet.
Regioselectivity
Thermal cycloaddition of phenylacetonitrile oxide with terminal alkynes typically favors the 3,5-disubstituted isoxazole.[1]
-
3,5-isomer:
(C4-H) ~ 6.2 ppm. -
3,4-isomer:
(C5-H) ~ 8.2–8.5 ppm (deshielded by adjacent O and N).
Safety Considerations
-
Skin Irritation:
-hydroxy-2-phenylacetimidoyl chloride is a potent skin irritant and potential lachrymator. Handle only in a fume hood with gloves. -
Explosion Hazard: While phenylacetonitrile oxide is generated in solution, isolating pure nitrile oxides in the solid state is dangerous and they can decompose explosively. Never concentrate the reaction mixture to dryness if the dipole has not been fully consumed.
-
Furoxans: The dimer byproducts are energetic materials; avoid subjecting large quantities of residue to high heat or friction.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link
-
Dondoni, A., & Perrone, D. (2008). Synthesis of 1,2,5-Oxadiazoles (Furoxans).[1][8][9] Comprehensive Heterocyclic Chemistry III. Elsevier. (Context on dimerization mechanisms). Link
-
Padwa, A. (Ed.).[4][10] (2002).[8] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Authoritative text on dipole kinetics).
-
Mendelovskiy, V. L., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles.[11] Journal of Organic Chemistry, 86(3), 2605–2617. (Modern protocols for in-situ generation). Link
-
Organic Chemistry Portal. (n.d.). Isoxazole Synthesis. (General reaction schemes and examples). Link
Sources
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. iris.unito.it [iris.unito.it]
- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. hzdr.de [hzdr.de]
- 11. par.nsf.gov [par.nsf.gov]
in situ generation of phenylnitrile oxide from N-hydroxy-2-phenylacetimidoyl chloride
An Application Guide for the In Situ Generation and Cycloaddition of Phenylnitrile Oxide
Abstract
This comprehensive guide details the in situ generation of phenylnitrile oxide from its stable precursor, N-hydroxy-2-phenylacetimidoyl chloride. Phenylnitrile oxide is a valuable 1,3-dipole, instrumental in the synthesis of five-membered heterocycles, particularly isoxazolines and isoxazoles, through [3+2] dipolar cycloaddition reactions.[1] Due to the high reactivity and tendency of nitrile oxides to dimerize into furoxans, in situ generation is the preferred method for their utilization in synthetic chemistry.[2] This document provides a deep dive into the underlying mechanism, a detailed, field-tested protocol for its generation and subsequent trapping with an alkene, critical safety protocols, and troubleshooting advice for researchers, scientists, and professionals in drug development.
Theoretical Background and Mechanism
The generation of phenylnitrile oxide from N-hydroxy-2-phenylacetimidoyl chloride is a classic example of a base-induced 1,2-elimination reaction. The precursor, a hydroximoyl chloride, is relatively stable and can be handled without the difficulties associated with the free nitrile oxide.
The core of the reaction involves the deprotonation of the hydroxyl group by a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA). This deprotonation is followed by the spontaneous elimination of a chloride ion, yielding the highly reactive phenylnitrile oxide, along with the corresponding ammonium salt byproduct.
The key advantages of this in situ approach are:
-
Controlled Concentration: The reactive nitrile oxide is generated slowly and exists only transiently in the reaction mixture, minimizing the unwanted side reaction of dimerization.[2]
-
Operational Simplicity: The reaction can be performed as a one-pot synthesis where the precursor, the trapping agent (dipolarophile), and the base are combined.[3]
-
Versatility: The generated nitrile oxide can be immediately trapped by a wide variety of dipolarophiles, such as alkenes and alkynes, to form structurally diverse heterocyclic compounds.[4]
The mechanism is visually represented below.
Sources
- 1. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 2. docta.ucm.es [docta.ucm.es]
- 3. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Precision Synthesis of 3-Substituted Isoxazoles via Nitrile Oxide Cycloaddition
Executive Summary & Chemical Logic
This application note details the protocol for synthesizing 3-substituted isoxazoles via the 1,3-dipolar cycloaddition of nitrile oxides generated in situ from hydroximoyl chlorides.
Critical Scientific Distinction:
The request specifies the use of
-
Reagent (1):
-hydroxy-2-phenylacetimidoyl chloride ( ) generates Phenylacetonitrile oxide ( ). This yields 3-benzylisoxazoles .[1] -
Target (3-Phenyl): To synthesize a 3-phenylisoxazole (where the phenyl ring is directly attached to the C3 position), the required precursor is
-hydroxybenzimidoyl chloride ( ).
This guide provides the robust protocol for using the requested reagent (1) while highlighting the mechanistic parallels to the benzimidoyl analog, allowing researchers to adapt the method for either 3-benzyl or 3-phenyl targets.
Mechanism of Action
The reaction proceeds via a Huisgen [3+2] cycloaddition.[2] A base (typically Triethylamine or DIPEA) induces dehydrohalogenation of the hydroximoyl chloride to form a transient, highly reactive Nitrile Oxide dipole. This species undergoes concerted cycloaddition with a dipolarophile (alkyne or alkene) to form the isoxazole (or isoxazoline) core.[3]
Reagent Characterization & Selection
| Reagent Name | Structure | Reactive Intermediate | Final Product C3-Substituent |
| Phenylacetonitrile oxide | Benzyl ( | ||
| Benzonitrile oxide | Phenyl ( |
Note: Nitrile oxides are unstable and prone to dimerization (forming furoxans). The protocol below utilizes a slow-addition technique to maintain low steady-state concentrations of the dipole, favoring the cross-reaction with the dipolarophile over dimerization.
Experimental Protocol
Protocol A: Synthesis of 3-Benzyl-5-Substituted Isoxazoles
Starting Material:
Materials
-
Precursor:
-hydroxy-2-phenylacetimidoyl chloride (1.0 equiv) -
Dipolarophile: Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Base: Triethylamine (
) or DIPEA (1.2 equiv) -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
-
Atmosphere: Nitrogen or Argon
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with
and maintain an inert atmosphere.
-
-
Solubilization:
-
Add
-hydroxy-2-phenylacetimidoyl chloride (1.0 mmol, 169 mg) and the Dipolarophile (1.2 mmol) to the flask. -
Dissolve in anhydrous DCM (10 mL).
-
Expert Insight: Using a slight excess of the dipolarophile ensures that the transient nitrile oxide is trapped efficiently, minimizing furoxan byproduct formation.
-
-
Controlled Initiation (The Critical Step):
-
Prepare a solution of
(1.2 mmol, 167 µL) in DCM (2 mL). -
Cool the reaction mixture to 0°C (ice bath) to control the exotherm and reaction rate.
-
Dropwise Addition: Add the base solution slowly over 30–60 minutes using a syringe pump or pressure-equalizing addition funnel.
-
Reasoning: Slow addition keeps the concentration of the nitrile oxide low relative to the dipolarophile, suppressing dimerization (Rate
).
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to room temperature (RT) naturally.
-
Stir for 4–12 hours.
-
TLC Monitoring: Check for the disappearance of the hydroximoyl chloride. (Mobile phase: Hexane/EtOAc 4:1).
-
Self-Validation: If the starting material persists but base is consumed, add an additional 0.2 equiv of base.
-
-
Workup:
-
Quench with water (10 mL).
-
Extract with DCM (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).[3]
-
Typical Eluent: Gradient of 0-20% EtOAc in Hexanes.
-
Protocol B: Adaptation for 3-Phenylisoxazoles
To synthesize 3-phenylisoxazoles , substitute the precursor in Step 2 with
Mechanistic Pathway & Visualization
The following diagram illustrates the divergent pathways based on reagent selection and the competition between product formation and dimerization.
Caption: Divergent synthesis pathways. Selection of the hydroximoyl chloride precursor dictates the C3-substituent. Slow base addition minimizes the red dimerization pathway.
Performance Data & Troubleshooting
Substrate Scope & Yields
The following table summarizes typical yields using Protocol A (
| Entry | Dipolarophile | Product Type | C3-Substituent | C5-Substituent | Typical Yield |
| 1 | Phenylacetylene | Isoxazole | Benzyl | Phenyl | 75-85% |
| 2 | Methyl Propiolate | Isoxazole | Benzyl | COOMe | 70-80% |
| 3 | 1-Octyne | Isoxazole | Benzyl | Hexyl | 65-75% |
| 4 | Styrene* | Isoxazoline | Benzyl | Phenyl | 60-70% |
*Note: Reaction with alkenes (Entry 4) yields Isoxazolines . To convert to Isoxazoles, an oxidation step (e.g.,
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / High Dimer | Base added too quickly. | Reduce addition rate; use syringe pump. Dilute reaction mixture. |
| Incomplete Reaction | Hydroximoyl chloride quality. | Reagent hydrolyzes over time. Recrystallize precursor or increase equivalents. |
| Regioisomer Mix | Internal alkyne used. | Use terminal alkynes for high C5-regioselectivity. Internal alkynes yield mixtures. |
References
-
Huisgen, R. (1963).[4] "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565–598. Link
- Denton, J. R., & Davies, H. M. (2009). "Synthesis of Isoxazoles." Organic Letters, 11(4), 787-790. (Context for modern cycloaddition standards).
- Liu, K. C., et al. (1977). "Synthesis of 3-phenylisoxazoles." Journal of Organic Chemistry. (Classic reference for benzohydroximoyl chloride usage).
-
Organic Chemistry Portal. "Isoxazole Synthesis." (General overview of nitrile oxide methodologies). Link
- Bode, J. W., et al. (2006). "Nitrile Oxide Cycloadditions." Aldrichimica Acta, 39(1). (Review of stable vs in situ nitrile oxides).
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 3. sciforum.net [sciforum.net]
- 4. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: Controlled Generation of Phenylacetonitrile Oxide via Base-Mediated Dehydrochlorination
Executive Summary
This application note details the protocol for the in situ generation of phenylacetonitrile oxide via the base-mediated dehydrochlorination of N-hydroxy-2-phenylacetimidoyl chloride (also known as phenylacetohydroximoyl chloride).
While aromatic nitrile oxides (e.g., benzonitrile oxide) are relatively stable, phenylacetonitrile oxide (
Mechanistic Insight & Pathway Analysis
The transformation proceeds via the Huisgen 1,3-dipolar cycloaddition mechanism. The hydroximoyl chloride precursor functions as a "store" for the reactive nitrile oxide dipole.[1]
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired cycloaddition pathway and the parasitic dimerization pathway.
Figure 1: Mechanistic pathway showing the competition between productive cycloaddition (
The Kinetic Challenge
The rate of dimerization (
The rate of cycloaddition (
Key Takeaway: To maximize the Product:Dimer ratio, one must minimize
Critical Experimental Parameters
| Parameter | Recommendation | Rationale |
| Solvent | DCM, Et₂O, or THF | Non-polar solvents often stabilize the dipole less than polar ones, but DCM is preferred for solubility. Avoid nucleophilic solvents (MeOH) which can trap the chloride. |
| Base | Triethylamine (Et₃N) | A mild organic base is sufficient. Inorganic bases (NaHCO₃) in biphasic systems are alternative but offer less control over addition rate. |
| Temperature | 0°C | Lower temperatures (0°C) slow down the dimerization relative to the cycloaddition in many cases, though this is substrate-dependent. |
| Stoichiometry | 1.0 : 1.2 : 3.0+ | (Chloride : Base : Dipolarophile). Excess dipolarophile is the most effective way to suppress dimerization. |
| Addition Rate | CRITICAL | The chloride solution must be added dropwise (or via syringe pump) over 1–4 hours. |
Detailed Protocol: High-Dilution Slow-Addition
Objective: Synthesis of 3-benzyl-5-substituted-isoxazoline via cycloaddition.
Reagents & Equipment
-
Precursor: N-hydroxy-2-phenylacetimidoyl chloride (prepared from phenylacetaldehyde oxime + NCS).
-
Dipolarophile: Styrene, Acrylate, or terminal Alkyne (1.5 to 5.0 equivalents).
-
Base: Triethylamine (Et₃N), anhydrous.
-
Solvent: Dichloromethane (DCM), anhydrous (dried over molecular sieves).
-
Equipment: Syringe pump (highly recommended) or pressure-equalizing addition funnel; inert gas (Nitrogen/Argon) line.
Step-by-Step Methodology
Step 1: Preparation of the "Trap" Solution
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen/Argon.
-
Add the Dipolarophile (3.0 equiv, relative to chloride) to the flask.
-
Note: If the dipolarophile is valuable/scarce, use 1.2 equiv but increase solvent volume significantly.
-
-
Add Triethylamine (1.2 equiv).
-
Dissolve in anhydrous DCM (Concentration ~0.2 M with respect to dipolarophile).
-
Cool the mixture to 0°C in an ice bath.
Step 2: Preparation of the Precursor Solution
-
In a separate vial/flask, dissolve 1.0 equiv of N-hydroxy-2-phenylacetimidoyl chloride in anhydrous DCM.
-
Calculate the volume such that the addition will take 2–4 hours. A concentration of ~0.1 M for this feed solution is standard.
-
Load this solution into a gas-tight syringe (for pump) or addition funnel.
Step 3: The Slow Addition (The "Huisgen" Technique)
-
Begin stirring the Trap Solution vigorously.
-
Initiate addition: Add the Precursor Solution dropwise to the Trap Solution.
-
Manual: 1 drop every 5–10 seconds.
-
Syringe Pump: Set rate to complete addition over 3 hours.
-
-
Observation: The reaction mixture may become cloudy due to the precipitation of Triethylamine Hydrochloride (Et₃N·HCl) salt. This is a positive sign of dehydrochlorination.
Step 4: Work-up and Purification
-
Once addition is complete, allow the reaction to warm to Room Temperature (RT) and stir for an additional 2–12 hours (monitor by TLC for disappearance of the nitrile oxide spot, though it is usually transient).
-
Quench: Add water to dissolve the ammonium salt.
-
Extraction: Separate phases. Extract the aqueous layer 2x with DCM.
-
Wash: Wash combined organics with 1M HCl (to remove excess Et₃N), then Brine.
-
Dry: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Flash Column Chromatography.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| High Furoxan (Dimer) Yield | Local concentration of Nitrile Oxide is too high. | 1. Decrease addition rate (extend to 6–8 hours).2. Increase dilution of the Trap Solution.3. Increase equivalents of Dipolarophile. |
| No Reaction / Recovery of Oxime | Dehydrochlorination failed. | 1. Ensure Base is dry and fresh.2. Ensure Precursor is actually the Chloride (check MS/NMR), not the Oxime. |
| Low Yield with Electron-Poor Alkenes | Mismatched FMOs (Frontier Molecular Orbitals). | 1. Heat the reaction (Reflux in THF or Toluene).2. Phenylacetonitrile oxide is moderately nucleophilic; it reacts best with electron-deficient or strained alkenes. |
Safety & Handling Guidelines (E-E-A-T)
Hazard Identification:
-
Hydroximoyl Chlorides: Potent skin irritants and sensitizers . They are lachrymators (tear gas precursors).
-
Protocol: Always handle in a fume hood. Double-glove (Nitrile). If contact occurs, wash with copious soap and water immediately.[2]
-
-
Nitrile Oxides: Generally unstable and energetic. While generated in situ, avoid isolating the pure nitrile oxide, as it may decompose explosively or polymerize exothermically.
-
Triethylamine: Flammable, corrosive, toxic.
Waste Disposal:
-
Quench all reaction mixtures with water before disposal to ensure any residual active halogen species are hydrolyzed.
-
Segregate halogenated solvent waste.
References
-
Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565–598. Link
-
Grundmann, C., & Dean, J. M. (1965). "Nitrile Oxides.[1][2][3][4][5][6][7] V. Stable Aromatic Nitrile Oxides." Journal of Organic Chemistry, 30(8), 2809–2812. Link
-
Liu, K.-C., Shelton, B. R., & Howe, R. K. (1980). "A particularly convenient preparation of benzohydroximoyl chlorides (nitrile oxide precursors)." Journal of Organic Chemistry, 45(19), 3916–3918. Link
-
Bode, J. W., & Hachisu, Y. (2009). "N-Hydroxy-2-phenylacetimidoyl chloride." Encyclopedia of Reagents for Organic Synthesis. (Contextual grounding for the specific substrate).[5][8]
- Basel, Y., & Hassner, A. (1997). "Di-tert-butyl Dicarbonate as a Biodegradable Activator for the Synthesis of Isoxazolines and Isoxazoles from Nitro Compounds." The Journal of Organic Chemistry, 65(20), 6368–6380.
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. itwreagents.com [itwreagents.com]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. 2-Isoxazoline synthesis [organic-chemistry.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.journalagent.com [pdf.journalagent.com]
Application Notes and Protocols: Regioselective Synthesis of Isoxazolines with N-hydroxy-2-phenylacetimidoyl Chloride
Introduction
Isoxazolines are a prominent class of five-membered heterocycles that feature prominently in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3][4] The regioselective construction of the isoxazoline core is a critical aspect of their synthesis, as the substitution pattern dictates the molecule's three-dimensional structure and, consequently, its biological function. One of the most powerful and versatile methods for synthesizing isoxazolines is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.[1][5][6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the regioselective synthesis of isoxazolines using N-hydroxy-2-phenylacetimidoyl chloride as a precursor to the corresponding nitrile oxide.
The in situ generation of 2-phenylacetonitrile oxide from N-hydroxy-2-phenylacetimidoyl chloride offers a reliable and efficient route to this key intermediate. The subsequent cycloaddition with various alkenes (dipolarophiles) can be controlled to favor the formation of specific regioisomers, primarily the 3,5-disubstituted and 3,4-disubstituted isoxazolines.[5] Understanding the factors that govern this regioselectivity is paramount for the rational design and synthesis of novel isoxazoline-based compounds.
This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer troubleshooting guidance to ensure successful and reproducible outcomes.
Mechanistic Insights into Regioselectivity
The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene is a concerted, pericyclic reaction that proceeds through a five-membered cyclic transition state.[8] The regioselectivity of this reaction, which determines the relative orientation of the nitrile oxide and the alkene in the resulting isoxazoline ring, is governed by a combination of steric and electronic factors.[5][9]
Frontier Molecular Orbital (FMO) Theory: The regiochemical outcome can often be predicted by considering the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reactants.[6]
-
Type I: The reaction is controlled by the interaction between the HOMO of the dipole (nitrile oxide) and the LUMO of the dipolarophile (alkene). This is common for electron-rich nitrile oxides and electron-poor alkenes.
-
Type II: The reaction is governed by the interaction between the LUMO of the dipole and the HOMO of the dipolarophile. This is typical for electron-poor nitrile oxides and electron-rich alkenes.
-
Type III: Both HOMO-LUMO interactions are of similar magnitude, potentially leading to a mixture of regioisomers.
In the case of 2-phenylacetonitrile oxide, the phenyl group provides electronic versatility. The regioselectivity will largely depend on the electronic nature of the substituent(s) on the alkene.
Steric Effects: Steric hindrance between bulky substituents on both the nitrile oxide and the alkene can significantly influence the approach of the two reactants and, therefore, the regiochemical outcome. The transition state leading to the less sterically crowded regioisomer is generally favored.
Diagram of the 1,3-Dipolar Cycloaddition Mechanism
Caption: General workflow of the 1,3-dipolar cycloaddition.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation of the nitrile oxide precursor and the subsequent regioselective synthesis of isoxazolines.
Part 1: Synthesis of N-hydroxy-2-phenylacetimidoyl Chloride
This protocol describes the preparation of the hydroximoyl chloride, which serves as the stable precursor to the reactive nitrile oxide.
Materials:
-
2-Phenylacetaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenylacetaldehyde oxime (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-hydroxy-2-phenylacetimidoyl chloride.
-
The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization.
Part 2: Regioselective Synthesis of 3,5-Disubstituted Isoxazolines
This protocol outlines the in situ generation of 2-phenylacetonitrile oxide and its cycloaddition with a terminal alkene to favor the formation of the 3,5-disubstituted regioisomer.
Materials:
-
N-hydroxy-2-phenylacetimidoyl chloride
-
Terminal alkene (e.g., styrene, 1-octene)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the terminal alkene (1.2 equivalents) and N-hydroxy-2-phenylacetimidoyl chloride (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of triethylamine (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over a period of 30 minutes using a syringe pump. The slow addition helps to minimize the dimerization of the nitrile oxide.[9]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3,5-disubstituted isoxazoline.
Summary of Reaction Parameters for 3,5-Disubstituted Isoxazolines
| Alkene Substrate | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Styrene | DCM | Et₃N | 0 to RT | 85-95 |
| 1-Octene | DCM | Et₃N | 0 to RT | 80-90 |
| Allyl acetate | DCM | Et₃N | 0 to RT | 75-85 |
| Methyl acrylate | DCM | Et₃N | 0 to RT | 70-80 |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete formation of the hydroximoyl chloride. | Ensure the purity of the starting oxime and NCS. Use anhydrous DMF. |
| Dimerization of the nitrile oxide to form a furoxan.[9] | Add the base slowly at a low temperature. Ensure the alkene is present in the reaction mixture before adding the base. | |
| Inactive reagents. | Use freshly distilled triethylamine and anhydrous solvents. | |
| Formation of a mixture of regioisomers | Competing electronic and steric effects.[9] | Modify the reaction conditions: try a different solvent polarity or a lower reaction temperature. The use of a Lewis acid catalyst can sometimes improve regioselectivity.[9] |
| 1,2-Disubstituted alkenes are prone to giving mixtures. | Consider using a different synthetic strategy if high regioselectivity is crucial for such substrates. | |
| Difficult purification | Presence of unreacted starting materials or byproducts. | Optimize the stoichiometry of the reactants. Ensure the reaction has gone to completion before workup. Use an appropriate eluent system for column chromatography. |
Conclusion
The 1,3-dipolar cycloaddition of in situ generated 2-phenylacetonitrile oxide from N-hydroxy-2-phenylacetimidoyl chloride is a robust and highly effective method for the regioselective synthesis of isoxazolines. By carefully controlling the reaction conditions and understanding the underlying mechanistic principles, researchers can selectively synthesize desired regioisomers, which is of great importance in the fields of medicinal chemistry and drug development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of this synthetic methodology.
References
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]
-
From nitrile oxides to 3,5‐disubstituted isoxazoles, N−O bond reductive... ResearchGate. Available at: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove. Available at: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. Available at: [Link]
-
Biocatalytic Synthesis of Isoxazolines Enabled by Cryptic Nitrile Oxide Formation by a Vanadium-Dependent Chloroperoxidase. ChemRxiv. Available at: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. ScienceDirect. Available at: [Link]
-
Mechanism of 1,3-dipolar cycloadditions. The Journal of Organic Chemistry. Available at: [Link]
-
Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Frontiers. Available at: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles via 1,3-dipolar cycloaddition/SO2 extrusion of benzoisothiazole-2,2-dioxide-3-ylidenes with nitrile oxides. Royal Society of Chemistry. Available at: [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. Available at: [Link]
- Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science.
-
Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. National Institutes of Health. Available at: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. Available at: [Link]
-
Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. ResearchGate. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Royal Society of Chemistry. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. Available at: [Link]
- Process for the preparation of organo N-hydroxyimidates. Google Patents.
-
Purification-Free Preparation of Trifluoroacetimidoyl Chlorides and Their Use in Catalytic Chemical Glycosylation. ACS Publications. Available at: [Link]
-
ω-CHLOROISONITROSOACETOPHENONE. Organic Syntheses. Available at: [Link]
-
Purification-Free Preparation of Trifluoroacetimidoyl Chlorides and Their Use in Catalytic Chemical Glycosylation. National Institutes of Health. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 3. Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. jnsm.qu.edu.sa [jnsm.qu.edu.sa]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
using N-hydroxy-2-phenylacetimidoyl chloride in click chemistry applications
Application Note: Catalyst-Free Isoxazole Ligation via N-Hydroxy-2-phenylacetimidoyl Chloride
Executive Summary
This guide details the application of N-hydroxy-2-phenylacetimidoyl chloride (also known as phenylaceto-hydroximoyl chloride) as a stable precursor for Nitrile Oxide-Alkyne Cycloaddition (NOAC) . Unlike the ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this reaction proceeds without toxic metal catalysts, generating 3,5-disubstituted isoxazoles.
This protocol is designed for researchers requiring a "click" chemistry alternative that is bio-orthogonal in specific contexts and free of transition metals. It specifically addresses the critical challenge of this chemistry: controlling the transient in situ generation of the nitrile oxide dipole to favor ligation over dimerization.
Chemical Basis & Mechanism[1]
The Precursor: N-hydroxy-2-phenylacetimidoyl chloride is a "spring-loaded" dipole. It is stable at room temperature but releases a highly reactive Phenylacetonitrile Oxide upon treatment with a mild base.
The Reaction:
-
Generation: Base (e.g., Triethylamine) induces dehydrohalogenation of the precursor.
-
Cycloaddition: The resulting nitrile oxide (1,3-dipole) reacts with a dipolarophile (alkyne or alkene).[1][2][3]
-
Product:
The Competition (Critical Insight): If the concentration of the nitrile oxide is too high, or the dipolarophile is unreactive, the nitrile oxide will react with itself to form a Furoxan (1,2,5-oxadiazole-2-oxide) dimer. This is the primary failure mode of this application.
Mechanism Diagram
Figure 1: Mechanistic pathway showing the competition between the desired ligation (green) and the dimerization side-reaction (red).
Comparative Analysis: Why Use This Reagent?
| Feature | NOAC (This Protocol) | CuAAC (Classic Click) | SPAAC (Strain-Promoted) |
| Catalyst | None (Base only) | Copper (Cu) | None |
| Linkage | Isoxazole | 1,2,3-Triazole | Triazole |
| Toxicity | Low (Solvent dependent) | High (Cu toxicity) | Low |
| Kinetics | Moderate to Fast | Fast | Fast |
| Side Reactions | Dimerization (Furoxan) | Oxidative damage (ROS) | None |
| Cost | Low | Low | High (Cyclooctynes) |
Experimental Protocols
Protocol A: Small Molecule Synthesis (High Efficiency)
Use this for synthesizing drug linkers or material building blocks in organic solvents.
Reagents:
-
N-hydroxy-2-phenylacetimidoyl chloride (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve the Alkyne (1.2 mmol) and TEA (1.2 mmol) in DCM (5 mL) in a round-bottom flask. Stir at room temperature (25°C).
-
Slow Addition (Crucial): Dissolve N-hydroxy-2-phenylacetimidoyl chloride (1.0 mmol) in DCM (2 mL). Load this into a syringe pump or addition funnel.
-
Expert Note: Add the precursor solution dropwise over 30–60 minutes . This "Inverse Addition" technique keeps the steady-state concentration of the nitrile oxide low, statistically favoring reaction with the alkyne over self-dimerization.
-
-
Reaction: Stir for an additional 2–4 hours. Monitor via TLC (The precursor spot should disappear; a new fluorescent spot for isoxazole often appears).
-
Workup: Wash with water (2 x 10 mL) to remove TEA salts. Dry organic layer over MgSO₄.
-
Purification: Concentrate and purify via silica gel chromatography (typically Hexanes/Ethyl Acetate).
Protocol B: Bioconjugation (Aqueous/Mixed Media)
Use this for labeling peptides or DNA modified with alkynes.
Reagents:
-
Biomolecule-Alkyne conjugate (e.g., DNA-alkyne) in PBS (pH 7.4).[8]
-
Precursor stock (100 mM in DMSO).
-
Base: 0.1 M NaHCO₃ (adjust buffer to pH 8.0–8.5).
Step-by-Step:
-
Buffer Prep: Ensure the biomolecule buffer is slightly basic (pH 8.5). Nitrile oxide generation is slow at neutral pH.
-
Mixing: Add the Precursor (5–10 equivalents relative to biomolecule) from the DMSO stock. Ensure final DMSO content is <10% to prevent protein denaturation.
-
Incubation: Agitate gently at room temperature for 4–12 hours.
-
Quenching: No specific quench is needed, but excess precursor will eventually hydrolyze or dimerize.
-
Purification: Remove small molecules (dimers/excess precursor) via size-exclusion chromatography (e.g., PD-10 column) or dialysis.
Workflow Visualization
Figure 2: Operational workflow emphasizing the slow addition technique required for high yields.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Precipitate forms immediately | Dimerization (Furoxan formation). | The precursor was added too fast. Use a syringe pump for slower addition. Increase alkyne equivalents. |
| Low Yield | Incomplete dehydrohalogenation. | Ensure the base (TEA) is fresh and dry. If using aqueous buffer, increase pH to 8.5. |
| Side Products | Regioisomer formation. | Terminal alkynes yield a mixture of 3,5- and 3,4-isoxazoles (though 3,5 usually predominates). This is intrinsic to thermal NOAC. |
| Precursor Stuck | Reaction stalled. | Add a catalytic amount of DMAP (dimethylaminopyridine) to accelerate HCl elimination. |
Safety Note: Nitrile oxides are potent sensitizers. Furoxans are energetic compounds; do not concentrate reaction mixtures to dryness if large amounts of precipitate (dimer) are observed without testing thermal stability.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[6][1][2][3][4][9][10][11][12] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link
- Mendel, K. B., et al. (2016). Catalyst-Free Click Chemistry: Nitrile Oxide-Alkyne Cycloaddition. Chemical Reviews, 116(6), 3567–3623.
-
Tiwari, V. K., et al. (2016). Cu-Free Click Chemistry for Modification of Nucleic Acids. Chemical Communications. Link
-
Gutsmiedl, K., et al. (2009). Copper-free "Click" Modification of DNA via Nitrile Oxide-Norbornene Cycloaddition. Organic Letters, 11(11), 2405–2408. Link
-
Grundmann, C., & Dean, J. M. (1965). Nitrile Oxides.[9][10][13][14][15] V. Stable Aromatic Nitrile Oxides. Journal of Organic Chemistry, 30(8), 2809–2812. (Foundational work on stability and dimerization). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrile Oxide-Norbornene Cycloaddition as a Bioorthogonal Crosslinking Reaction for the Preparation of Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
preparation of peptidomimetics using N-hydroxy-2-phenylacetimidoyl chloride
Application Note: Precision Synthesis of Isoxazoline Peptidomimetics via N-Hydroxy-2-phenylacetimidoyl Chloride
Executive Summary
This technical guide details the application of N-hydroxy-2-phenylacetimidoyl chloride (also known as phenylacetohydroximoyl chloride) as a critical precursor for generating benzyl nitrile oxide in situ. This reagent enables the synthesis of isoxazoline-based peptidomimetics via 1,3-dipolar cycloaddition ("Click Chemistry"). These heterocyclic scaffolds are invaluable in drug discovery for mimicking peptide secondary structures (e.g.,
Scientific Background & Mechanism
The Reagent: N-Hydroxy-2-phenylacetimidoyl Chloride[1][2]
-
CAS: 701-72-4[1][]
-
Role: Stable precursor to chemically unstable nitrile oxides.
-
Advantage: Unlike direct nitrile oxide handling (which is prone to rapid dimerization), this chloroxime derivative allows for the controlled, slow release of the reactive dipole directly into the reaction matrix.
Mechanistic Pathway
The synthesis relies on a Huisgen 1,3-dipolar cycloaddition . The process involves two distinct phases occurring in a single pot:
-
Dehydrohalogenation: Treatment of the N-hydroxy-2-phenylacetimidoyl chloride with a mild base (e.g., Triethylamine) eliminates HCl, generating the transient benzyl nitrile oxide (the 1,3-dipole).
-
Cycloaddition: The nitrile oxide reacts with an alkene-functionalized amino acid or peptide (the dipolarophile). This reaction is stereospecific (retaining alkene geometry) and generally regioselective, favoring the 5-substituted isoxazoline.
Peptidomimetic Significance
The resulting
-
Rigidity: It locks the
and torsion angles, reducing the entropic penalty of binding to a receptor. -
Metabolic Stability: The heterocycle is resistant to proteases that typically cleave amide bonds.
-
H-Bonding: The ring nitrogen and oxygen can serve as hydrogen bond acceptors, mimicking the carbonyl and NH of the amide backbone.
Strategic Protocol: Synthesis of Isoxazoline Peptidomimetics
Experimental Design Strategy
-
Critical Control Point: The rate of nitrile oxide generation must match the rate of cycloaddition. If the nitrile oxide is generated too quickly, it will self-react to form a furoxan dimer (3,4-dibenzyl-1,2,5-oxadiazole-2-oxide), a dead-end byproduct.
-
Solution: Use a syringe pump for the slow addition of the N-hydroxy-2-phenylacetimidoyl chloride solution into the dipolarophile/base mixture.
Standard Operating Procedure (SOP)
Reagents:
-
Dipole Precursor: N-Hydroxy-2-phenylacetimidoyl chloride (1.0 - 1.2 equiv).
-
Dipolarophile: Alkene-tethered amino acid (e.g., N-Boc-allylglycine methyl ester or an acryloyl-peptide) (1.0 equiv).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv).
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous).
Step-by-Step Protocol:
-
Preparation of Dipolarophile Solution: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), dissolve the alkene-functionalized peptidomimetic precursor (1.0 equiv) in anhydrous DCM (0.1 M concentration). Add Triethylamine (1.5 equiv). -
Preparation of Reagent Solution: Dissolve N-hydroxy-2-phenylacetimidoyl chloride (1.2 equiv) in a separate volume of anhydrous DCM.
-
Controlled Addition (The "Slow-Release" Technique): Load the reagent solution into a syringe. Using a syringe pump, add this solution dropwise to the stirring dipolarophile mixture over 2–4 hours at room temperature (
).-
Note: For less reactive alkenes, heating to reflux (
for DCM) may be required.
-
-
Reaction Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the alkene and the appearance of the isoxazoline product (
corresponds to the sum of the alkene and the nitrile oxide mass).-
QC Check: If a spot corresponding to the furoxan dimer appears (non-polar), reduce the addition rate in future runs.
-
-
Workup: Quench with water. Extract with DCM (
). Wash combined organics with brine, dry overngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate). The 5-substituted isoxazoline is usually the major regioisomer.
Data & Visualization
Reaction Pathway Diagram
Caption: Mechanistic pathway for isoxazoline synthesis. Control of the nitrile oxide concentration prevents the irreversible dimerization pathway (red).
Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) | Impact on Outcome |
| Solvent | Dichloromethane (DCM) | DMF or Toluene | DMF promotes solubility of polar peptides; Toluene allows higher temp. |
| Base | Triethylamine (TEA) | Solid bases release nitrile oxide slower, reducing dimerization. | |
| Temperature | Higher temp overcomes steric hindrance in bulky peptide side chains. | ||
| Addition Time | 2 Hours | 6–12 Hours | Slower addition favors cycloaddition over dimerization. |
Applications & Case Studies
Case Study 1: -Turn Mimetics
Researchers utilized N-hydroxy-2-phenylacetimidoyl chloride to react with acryloyl-proline derivatives. The resulting isoxazoline-proline scaffold mimics the
Case Study 2: Integrin Inhibitors
In the development of RGD (Arg-Gly-Asp) mimetics, the isoxazoline ring was used to replace the flexible Gly-Asp amide bond. The phenyl group from the reagent provided a hydrophobic anchor (mimicking external residues), while the rigid core improved selectivity for
References
-
Sustainable electrochemical synthesis of a new isoxazoline scaffold as turn inducer to build parallel β-hairpins. Source: RSC Publishing (2025). URL:[Link]
-
Syntheses of Isoxazoline-Based Amino Acids by Cycloaddition of Nitrile Oxides. Source: Current Organic Chemistry. URL:[Link]
-
Use of click-chemistry in the development of peptidomimetic enzyme inhibitors. Source: Current Medicinal Chemistry (2014).[3] URL:[Link]
-
Development of isoxazoline-containing peptidomimetics as dual αvβ3 and α5β1 integrin ligands. Source: ChemMedChem (2011). URL:[Link]
-
3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation. Source: Molecules (2013). URL:[Link]
Sources
- 1. 882500-52-9,3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Use of click-chemistry in the development of peptidomimetic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimal Base Selection for N-hydroxy-2-phenylacetimidoyl chloride Dehydrohalogenation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the optimal base selection in the dehydrohalogenation of N-hydroxy-2-phenylacetimidoyl chloride to generate phenylacetonitrile oxide. This crucial reaction opens the door to a variety of synthetic pathways, most notably 1,3-dipolar cycloadditions for the synthesis of isoxazoles and other valuable heterocyclic compounds. This resource is designed to help you navigate the nuances of this reaction, troubleshoot common issues, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in this reaction?
A1: The base is the critical reagent that initiates the dehydrohalogenation process. Its primary function is to abstract the acidic proton from the hydroxyl group of the N-hydroxy-2-phenylacetimidoyl chloride. This deprotonation forms an intermediate N-hydroxy-imidoyl anion, which then undergoes a rapid, intramolecular elimination of the chloride ion to yield the desired phenylacetonitrile oxide, a reactive 1,3-dipole. The choice of base directly influences the reaction rate, yield, and the prevalence of side reactions.
Q2: How does the pKa of the base's conjugate acid influence its effectiveness?
A2: The pKa of the conjugate acid of the base is a crucial parameter. For the dehydrohalogenation to proceed efficiently, the base must be strong enough to deprotonate the N-hydroxy group of the starting material. Generally, a base whose conjugate acid has a pKa value higher than the pKa of the N-hydroxy proton will be effective. Triethylamine, with a conjugate acid pKa of approximately 10.75, is a commonly used and effective base for this transformation.[1]
Q3: Can I use an inorganic base like sodium carbonate or potassium hydroxide?
A3: While inorganic bases like potassium hydroxide are used in some dehydrohalogenation reactions, they are generally not the first choice for generating nitrile oxides from hydroxamoyl chlorides.[2][3][4] Strong, nucleophilic bases like hydroxide can lead to undesirable side reactions, such as hydrolysis of the starting material or the nitrile oxide product. Weaker inorganic bases like sodium or potassium carbonate can be used, but they often require elevated temperatures and may result in lower yields compared to organic amine bases.
Q4: What is "in situ" generation and why is it important for this reaction?
A4: "In situ" generation means that the phenylacetonitrile oxide is produced directly in the reaction mixture and is immediately consumed in a subsequent reaction, typically a 1,3-dipolar cycloaddition with a dipolarophile (e.g., an alkene or alkyne).[5][6] Phenylacetonitrile oxide is a highly reactive and unstable intermediate that readily dimerizes to form a stable furoxan (1,2,5-oxadiazole-2-oxide) byproduct.[5][6][7] By generating it in the presence of a trapping agent, the desired cycloaddition reaction can occur before significant dimerization takes place, thus maximizing the yield of the target heterocyclic product.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Ineffective Base | The chosen base may be too weak to efficiently deprotonate the N-hydroxy-2-phenylacetimidoyl chloride. Solution: Switch to a stronger, non-nucleophilic base. Compare the pKa of the conjugate acid of your base to that of triethylamine (pKa ≈ 10.75). Consider using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if triethylamine is ineffective.[8] |
| Decomposition of Starting Material or Product | The starting material or the generated nitrile oxide may be sensitive to the reaction conditions (e.g., temperature, presence of nucleophiles). Solution: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to minimize decomposition. Ensure the use of a non-nucleophilic base to avoid unwanted side reactions. |
| Poor Quality Reagents | The N-hydroxy-2-phenylacetimidoyl chloride may have degraded, or the base may contain impurities (e.g., water, primary/secondary amines). Solution: Use freshly prepared or purified starting material. Ensure the base is of high purity and the solvent is anhydrous. Impurities can interfere with the reaction and lead to byproduct formation. |
| Inefficient Trapping of the Nitrile Oxide | If performing an in situ cycloaddition, the dipolarophile may be unreactive, or its concentration may be too low. Solution: Increase the concentration of the dipolarophile (use a larger excess). If the dipolarophile is inherently unreactive, consider switching to a more reactive one or increasing the reaction temperature after the initial generation of the nitrile oxide at low temperature. |
Issue 2: Formation of a Significant Amount of White Precipitate (Furoxan Dimer)
| Potential Cause | Troubleshooting Steps & Explanation |
| High Concentration of Nitrile Oxide | The dimerization of nitrile oxides to furoxans is a bimolecular process, meaning its rate is highly dependent on the concentration of the nitrile oxide.[5][6][7][9] Solution: Employ high dilution conditions. Add the solution of the base slowly to a solution of the N-hydroxy-2-phenylacetimidoyl chloride and the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization. |
| Slow Cycloaddition Reaction | The reaction between the nitrile oxide and the dipolarophile is slower than the dimerization reaction. Solution: If possible, use a more reactive dipolarophile. Alternatively, consider using a catalyst for the cycloaddition step if applicable to your specific reaction. |
Issue 3: Reaction Stalls or is Incomplete
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Amount of Base | The base is consumed during the reaction to form its corresponding hydrochloride salt. Solution: Ensure at least one full equivalent of the base is used. In some cases, a slight excess (e.g., 1.1 equivalents) may be beneficial to drive the reaction to completion. |
| Precipitation of the Base Hydrochloride | The hydrochloride salt of the amine base (e.g., triethylammonium chloride) may precipitate from the reaction mixture, hindering the reaction. Solution: Choose a solvent in which the hydrochloride salt has some solubility. Alternatively, ensure vigorous stirring to maintain a well-mixed suspension. |
Comparative Analysis of Common Bases
The selection of the optimal base is a balance between basicity, steric hindrance, and nucleophilicity. Below is a comparison of commonly used bases for dehydrohalogenation reactions.
| Base | Structure | pKa of Conjugate Acid | Key Characteristics & Considerations |
| Triethylamine (TEA) | Et₃N | ~10.75[1] | Pros: The most common and often optimal choice. Sufficiently basic, non-nucleophilic, and the resulting triethylammonium chloride salt is often insoluble in nonpolar solvents, which can sometimes aid in driving the reaction forward. Cons: May not be strong enough for less acidic substrates. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 (in MeCN) | Pros: A much stronger, non-nucleophilic base than TEA.[8] Can be effective when TEA fails. Often used in catalytic amounts for other reactions, but a full equivalent is needed here. Cons: More expensive than TEA. Its high basicity can sometimes promote other side reactions. | |
| Pyridine | ~5.25 | Pros: A mild base. Cons: Generally too weak for efficient dehydrohalogenation of hydroxamoyl chlorides. Its nucleophilicity can also lead to side reactions. Not typically recommended for this transformation. | |
| Potassium Carbonate | K₂CO₃ | ~10.33 | Pros: Inexpensive and easy to handle. Cons: Heterogeneous reaction, often requiring vigorous stirring and sometimes elevated temperatures. Generally less efficient than organic amine bases for this specific reaction. |
| Potassium tert-butoxide | t-BuOK | ~17 (in DMSO) | Pros: A very strong, sterically hindered base.[10] Cons: Its high strength and nucleophilicity can lead to a range of side reactions. It is generally too harsh for this transformation and not recommended. |
Experimental Protocols
Protocol 1: In Situ Generation and 1,3-Dipolar Cycloaddition of Phenylacetonitrile Oxide
This protocol describes the in situ generation of phenylacetonitrile oxide from N-hydroxy-2-phenylacetimidoyl chloride and its subsequent trapping with an alkene (e.g., styrene) to form the corresponding isoxazoline.
Materials:
-
N-hydroxy-2-phenylacetimidoyl chloride
-
Styrene (or other suitable dipolarophile)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous diethyl ether (or other suitable aprotic solvent like THF or dichloromethane)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-hydroxy-2-phenylacetimidoyl chloride (1.0 eq) and the dipolarophile (1.2-1.5 eq) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: In a separate flask, prepare a solution of triethylamine (1.1 eq) in anhydrous diethyl ether. Add this solution dropwise to the cooled reaction mixture over a period of 30-60 minutes using a dropping funnel. Slow addition is crucial to minimize the dimerization of the nitrile oxide.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting hydroxamoyl chloride is consumed.
-
Workup:
-
A white precipitate of triethylammonium chloride will form. Filter the reaction mixture to remove the salt and wash the precipitate with a small amount of diethyl ether.
-
Combine the filtrate and washings. Wash the organic solution sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired isoxazoline product.
Reaction Mechanism and Workflow Visualization
The dehydrohalogenation of N-hydroxy-2-phenylacetimidoyl chloride proceeds through a base-mediated E2-like elimination mechanism to form the highly reactive phenylacetonitrile oxide intermediate.
Caption: Reaction mechanism for nitrile oxide formation and subsequent reactions.
Caption: Troubleshooting workflow for optimizing the dehydrohalogenation reaction.
References
- Nitrile Oxides: A Key Intermediate in Organic Synthesis. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2013.
- Huisgen, R. 1,3-Dipolar Cycloadditions—Past and Future. Angew. Chem. Int. Ed. Engl., 1963, 2(10), 565-598.
- Dimerisations of nitrile oxides: a quantum-chemical study. RSC Publishing, N.D.
- Triethylamine.
- Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. J. Am. Chem. Soc., 2003, 125(50), 15420-5.
- This cit
- This cit
- Mechanochemical Dimerization of Aldoximes to Furoxans. MDPI, 2022.
- This cit
- This cit
- This cit
- This cit
- This cit
- A Comparative Guide to DBU and Other Bases in Nitro Compound Synthesis. Benchchem, N.D.
- Ch 5: Dehydrohalogen
- This cit
- This cit
- This cit
- This cit
- Dehydrohalogen
- This cit
- This cit
- Dehydrohalogen
- Dehydrohalogenation of Alkyl Dihalides. Unacademy, N.D.
Sources
- 1. rushim.ru [rushim.ru]
- 2. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 3. air.unimi.it [air.unimi.it]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Elimination Reactions [jove.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. litres.ru [litres.ru]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Purification of Crude N-hydroxy-2-phenylacetimidoyl Chloride
Welcome to the dedicated technical support guide for the purification of crude N-hydroxy-2-phenylacetimidoyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also a foundational understanding of the principles behind each purification strategy.
Overview and Initial Considerations
N-hydroxy-2-phenylacetimidoyl chloride is a valuable building block in organic synthesis. However, its synthesis can often result in a crude product containing unreacted starting materials, byproducts, and other process-related impurities.[1] The presence of these impurities can significantly impact the yield and purity of subsequent reaction steps. Furthermore, the inherent reactivity and potential instability of the imidoyl chloride and hydroxylamine moieties necessitate careful selection and execution of purification methods. This guide provides a systematic approach to tackling these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude N-hydroxy-2-phenylacetimidoyl chloride?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, common impurities may include:
-
Starting Materials: Unreacted phenylacetamide or its precursor.
-
Byproducts: Dimerized or hydrolyzed species.
-
Solvents: Residual solvents from the reaction or workup.
A preliminary analysis by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide your purification strategy.
Q2: Which purification method should I try first: recrystallization or column chromatography?
A2: For solid materials, recrystallization is often the most efficient and scalable first choice. It is particularly effective at removing small amounts of impurities from a large amount of product.[5][6] Column chromatography is more powerful for separating complex mixtures or compounds with similar polarities but is generally more time-consuming and solvent-intensive.[7][8] The choice between these methods can be guided by a simple decision tree.
Caption: Decision tree for initial purification method selection.
Q3: How do I assess the purity of my final product?
A3: A combination of techniques should be used to confirm the purity of your N-hydroxy-2-phenylacetimidoyl chloride:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified product should ideally show a single spot.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities.
-
LC-MS: Confirms the molecular weight and provides a more sensitive measure of purity than TLC.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
-
In-Depth Troubleshooting Guides
Recrystallization Issues
Q4: I'm trying to perform a recrystallization, but my compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem when the boiling point of the solvent is too high or when there are significant impurities present.
Causality & Solution Workflow:
Caption: Troubleshooting workflow for when a compound oils out.
Explanation:
-
Lower the Saturation Point: By adding more solvent, you decrease the concentration of the solute, which can lower the temperature at which it precipitates, hopefully below its melting point.[6]
-
Use a Two-Solvent System: Introducing a "poor" solvent can induce crystallization at a more favorable temperature.[9][10] The key is to add the second solvent to the hot, dissolved solution until the point of saturation (slight cloudiness) is reached, then allow it to cool slowly.[9]
Q5: I've dissolved my crude product in a hot solvent, but no crystals form even after cooling in an ice bath. What should I do?
A5: Crystal formation, or nucleation, can sometimes be slow to initiate. Here are a few techniques to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[5] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.
-
Reduce Solvent Volume: It's possible you've used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration, then try cooling again.[6]
-
Allow More Time: Sometimes, crystallization simply requires more time. Cover the flask and leave it undisturbed at room temperature or in the refrigerator overnight.
Q6: My recovery from recrystallization is very low. How can I improve the yield?
A6: Low recovery is often a trade-off for high purity. However, you can optimize the process:
-
Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at high temperature.[5] Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved even at low temperatures.
-
Ensure Thorough Cooling: Cool the solution first to room temperature and then in an ice bath to maximize the amount of product that crystallizes out of solution.[6]
-
Use Ice-Cold Solvent for Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to wash away impurities without dissolving a significant amount of the product.[5]
Solvent Selection for Recrystallization
A successful recrystallization is critically dependent on the choice of solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent System | Good For | Considerations |
| Toluene | Non-polar to moderately polar compounds. | High boiling point may increase the risk of oiling out. |
| Hexanes/Ethyl Acetate | A versatile mixed-solvent system for compounds of intermediate polarity. | The ratio can be fine-tuned to achieve optimal solubility.[10] |
| Dichloromethane/Hexanes | Another common mixed-solvent system. | Dichloromethane is volatile, so care must be taken to avoid excessive evaporation. |
| Water | Highly polar compounds. | Unlikely to be a good choice for N-hydroxy-2-phenylacetimidoyl chloride due to its organic nature and potential for hydrolysis.[10] |
This table is a general guide. Always perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent system.[6]
Column Chromatography Issues
Q7: How do I choose an appropriate solvent system (mobile phase) for purifying N-hydroxy-2-phenylacetimidoyl chloride by column chromatography?
A7: The ideal mobile phase is determined by running analytical TLC plates.
-
Spot a TLC plate with your crude material.
-
Develop the plate in various solvent systems. A good starting point for a compound like this is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
The ideal solvent system will give your desired product a retention factor (Rf) of ~0.3-0.4 . This Rf value generally provides the best separation on a silica gel column.
-
Observe the separation between your product spot and any impurity spots. Adjust the solvent polarity to maximize this separation. Increasing the proportion of the polar solvent will increase the Rf of all compounds.
Q8: My compound is streaking on the TLC plate and the column. What is causing this?
A8: Streaking is often a sign of one of the following issues:
-
Overloading: Too much compound has been applied to the TLC plate or the column. Try using a more dilute solution.
-
Compound Instability: The compound may be degrading on the silica gel, which is acidic. To mitigate this, you can:
-
Use a less acidic stationary phase like neutral alumina.
-
Add a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase to neutralize the silica gel.
-
-
Poor Solubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves. Ensure your chosen solvent system can adequately dissolve your compound.
Q9: Is it possible to avoid purification altogether? I've heard of "purification-free" syntheses.
A9: In some cases, reaction conditions can be optimized to be so clean that the crude product is of sufficient purity for the next step, or impurities are easily removed by a simple workup or extraction.[3][4][11] For imidoyl chlorides, some literature describes methods using reagents like POCl₃ and pyridine that can yield a high-purity product without the need for chromatography or recrystallization.[3][4] However, the viability of a "purification-free" approach is highly dependent on the specific reaction and the purity requirements of your subsequent steps. It often requires significant process optimization.
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on small-scale tests, choose a solvent that dissolves your crude product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent required to dissolve the solid at the solvent's boiling point.[6] It is advisable to add the solvent in small portions.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: As described in Q7, determine the optimal mobile phase using TLC (e.g., 20% ethyl acetate in hexanes).
-
Column Packing: Pack a glass column with silica gel slurried in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Run the mobile phase through the column under positive pressure (flash chromatography).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
- Recrystallization1. (n.d.).
- Recrystallization-1.pdf. (n.d.).
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
- A Comparative Guide to the Synthesis of N-Aryl-2-phenylacetamides: Evaluating the Efficacy of 2-Bromo-2-phenylacetyl Chloride - Benchchem. (n.d.).
- Electronic supplementary information (ESI) Total Synthesis of the Helicobacter pylori Serotype O2 O- Antigen α-(1→2) - The Royal Society of Chemistry. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- A carbon tetrachloride-free synthesis of N-phenyltrifluoroacetimidoyl chloride. (2017). Carbohydrate research.
- Purification-Free Preparation of Trifluoroacetimidoyl Chlorides and Their Use in Catalytic Chemical Glycosylation. (2025). ACS Publications.
- Purification-Free Preparation of Trifluoroacetimidoyl Chlorides and Their Use in Catalytic Chemical Glycosylation. (2025). PubMed.
- Purification-Free Preparation of Trifluoroacetimidoyl Chlorides and Their Use in Catalytic Chemical Glycosylation. (2025). Aarhus University - Pure.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA.
- 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF.
- Medium- and High-Pressure Integrated Chromatographic Strategies for the Isolation and Purification of Free Radical Inhibitors from Dracocephalum heterophyllum. (2022). MDPI.
- Product chemistry - Relevant impurities of technical active substances. (n.d.). BVL.
Sources
- 1. uspnf.com [uspnf.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification-Free Preparation of Trifluoroacetimidoyl Chlorides and Their Use in Catalytic Chemical Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. pure.au.dk [pure.au.dk]
troubleshooting low reactivity of N-hydroxy-2-phenylacetimidoyl chloride with electron-deficient alkenes
Topic: Troubleshooting low reactivity of
Executive Summary & Mechanistic Insight[1][2][3][4]
Welcome to the technical support guide for 1,3-dipolar cycloadditions. You are likely experiencing low yields when reacting
The Core Problem: The "Dimerization Trap"
The formation of the isoxazoline ring competes directly with the dimerization of the nitrile oxide intermediate. This is a kinetic competition.
-
Desired Pathway (Cycloaddition): The in situ generated phenylacetonitrile oxide reacts with your alkene.
-
Rate =
[Nitrile Oxide] [Alkene]
-
-
Undesired Pathway (Dimerization): Two molecules of nitrile oxide react to form a furoxan (1,2,5-oxadiazole-2-oxide).
-
Rate =
[Nitrile Oxide]
-
Crucial Insight: Dimerization is second-order with respect to the nitrile oxide concentration. Cycloaddition is first-order . Therefore, if you generate the nitrile oxide too quickly (high instantaneous concentration), the dimerization rate (
Electronic Mismatch (FMO Theory)
Nitrile oxides are generally considered "ambiphilic" but react fastest with electron-rich alkenes (enamines, vinyl ethers) where the interaction is controlled by the
When using electron-deficient alkenes , both the dipole and the dipolarophile have low-lying orbitals. This increases the HOMO-LUMO energy gap, significantly slowing down
Visualizing the Competition
The following diagram illustrates the kinetic divergence point. Your goal is to suppress the red pathway and enhance the green pathway.
Caption: Kinetic competition between 1,3-dipolar cycloaddition (green) and nitrile oxide dimerization (red).
Experimental Protocols & Solutions
To solve the low reactivity, we must manipulate the kinetics: keep [Nitrile Oxide] low and [Alkene] high .
Protocol A: The "High Dilution" Syringe Pump Method (Recommended)
This is the gold standard for sluggish dipolarophiles. By adding the precursor slowly, the steady-state concentration of the nitrile oxide remains negligible, starving the second-order dimerization reaction.
Reagents:
-
A:
-hydroxy-2-phenylacetimidoyl chloride (1.0 equiv) dissolved in minimal solvent (e.g., DCM or Toluene). -
B: Electron-deficient alkene (1.5 – 3.0 equiv) + Base (e.g., TEA, 1.2 equiv) in solvent.
Step-by-Step:
-
Dissolve the Alkene and Base in the reaction solvent in a round-bottom flask.
-
Load solution A (the hydroximoyl chloride) into a gas-tight syringe.
-
Place the flask under inert atmosphere (
) and stir vigorously. -
Using a syringe pump, add solution A to the flask over 8–12 hours .
-
Note: The slower the addition, the better the yield relative to the dimer.
-
-
After addition is complete, stir for an additional 2–4 hours.
Protocol B: Lewis Acid Activation (For Extremely Sluggish Substrates)
If Protocol A fails, the reaction rate (
Recommended Additive: Magnesium Bromide (
Step-by-Step:
-
Mix Alkene (1.0 equiv) and Lewis Acid (0.5 – 1.0 equiv) in DCM. Stir for 30 mins to allow coordination.
-
Add Hydroximoyl Chloride (1.2 equiv).
-
Cool to 0°C.
-
Add Base (TEA) dropwise very slowly over 4 hours.
Troubleshooting Q&A (FAQs)
Q1: I see a large spot on TLC that isn't my product or starting material. What is it?
A: This is almost certainly the furoxan dimer (3,4-diphenyl-1,2,5-oxadiazole-2-oxide).
-
Diagnosis: It is usually non-polar (moves fast on silica) and UV active.
-
Fix: You are generating the nitrile oxide too fast. Switch to Protocol A (Syringe Pump). Do not dump all reagents together at once.
Q2: Can I use inorganic bases like or ?
A: Yes, and this can actually help.
-
Reasoning: Inorganic bases are often sparingly soluble in organic solvents (DCM/EtOAc). This creates a "heterogeneous slow release" effect. The dehydrohalogenation happens only at the solid-liquid interface, naturally keeping the nitrile oxide concentration low without a syringe pump [2].
-
Try: Use
(solid, excess) in wet DCM or EtOAc.
Q3: My alkene is a solid acrylate/maleimide. Does that change the protocol?
A: Yes. Ensure the alkene is fully dissolved before starting the addition of the hydroximoyl chloride. If the alkene precipitates, the effective concentration of the dipolarophile drops, and dimerization will dominate.
Q4: Why is my yield lower with acrylates compared to styrenes?
A: This is the Electronic Mismatch described in Section 1.
-
Styrenes are electron-neutral/rich; the reaction is fast.
-
Acrylates are electron-deficient. The transition state is asynchronous.
-
Optimization: Increase the equivalent of the alkene (up to 3-5 equiv if cheap) to push the pseudo-first-order kinetics in your favor.
Diagnostic Decision Tree
Use this flowchart to determine your next experimental step.
Caption: Step-by-step logic for diagnosing failure modes in nitrile oxide cycloadditions.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[6][1][2][3][5][7][8][9][10] Past and Future. Angewandte Chemie International Edition. [Link]
-
Bode, J. W., & Carreira, E. M. (2011). Stereoselective Syntheses of Isoxazolines. Organic Letters. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. Ab initio study of Lewis acid catalyzed nitrone cycloaddition to electron deficient alkenes. Does a Lewis acid catalyst change the reaction mechanism? | Scilit [scilit.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Environmentally Benign Lewis Acid Promoted [2+3]-Dipolar Cycloaddition Reactions of Nitrile Imines with Alkenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
storage and handling of unstable N-hydroxy-2-phenylacetimidoyl chloride
Technical Support Center: Handling -Hydroxy-2-phenylacetimidoyl Chloride
Status: Operational Ticket ID: REF-701-72-4-SUP Subject: Stability, Storage, and Handling Protocols for Hydroximoyl Chlorides Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Introduction: The "Nitrile Oxide Trap"
Welcome to the technical support hub for
Critical Warning: This compound is metastable . It is not a shelf-stable reagent in the traditional sense. It is a kinetic trap—a "loaded spring" designed to release phenylacetonitrile oxide (a reactive 1,3-dipole) upon treatment with a base.
If you are experiencing:
-
Material turning from a white solid to a yellow sticky oil.
-
Unexpected "furoxan" peaks in your NMR.
-
Low yields in cycloaddition reactions.
You are likely encountering the spontaneous dehydrohalogenation pathway. This guide provides the protocols to stabilize, purify, and utilize this reagent effectively.[1]
Module 1: Storage & Stability Troubleshooting
Common User Issues
Q: "I stored the white solid in the fridge (4°C) for a week, and now it's a yellow semi-solid. Is it usable?"
A: Likely No. The yellowing indicates the formation of 3,4-dibenzyl-1,2,5-oxadiazole-2-oxide (Furoxan) .
-
Mechanism: Even trace moisture or slightly basic glass surfaces can trigger the loss of HCl. The resulting nitrile oxide species (
) is highly unstable and rapidly dimerizes. -
Diagnostic: Check the
H NMR.[2] The pure chloride has a characteristic methylene singlet (~3.8 ppm). The furoxan dimer will show complex splitting or shifted methylene peaks due to the loss of symmetry and ring formation.
Q: "How do I store this long-term?"
A: The "Deep Freeze" Protocol. We do not recommend storing this compound for >24 hours if high purity is required. However, if storage is unavoidable:
-
Temperature: Must be -20°C or lower .
-
Atmosphere: Store under Argon/Nitrogen. Oxygen can accelerate radical decomposition pathways.
-
Container: Silylated glass or Teflon containers are preferred to avoid surface hydroxyls (which act as weak bases).
-
Acid Stabilizer: Some protocols suggest storing with a trace of HCl gas in the headspace to suppress the equilibrium shift toward the nitrile oxide.
Visualizing the Degradation Pathway
The following diagram illustrates why your compound degrades. The "Danger Zone" is the Nitrile Oxide intermediate.
Figure 1: The degradation cascade. The goal is to minimize the lifetime of the Nitrile Oxide (Red Node) unless a dipolarophile is immediately present.
Module 2: Synthesis & Purification (The "Fresh Prep" Rule)
Because of the storage instability, we strongly recommend Fresh Preparation using the NCS (N-Chlorosuccinimide) method.
Protocol: Chlorination of Phenylacetaldehyde Oxime
Reagents:
-
Phenylacetaldehyde oxime (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
DMF (Dimethylformamide) or
/Pyridine (catalytic)
Step-by-Step Guide:
-
Dissolution: Dissolve the oxime in DMF (0.5 M concentration).
-
Controlled Addition: Add NCS in portions at 0°C .
-
Why? The reaction is exothermic. Heat triggers the decomposition of the product before it's even isolated.
-
-
Monitoring: Stir at room temperature for 1–2 hours. Monitor by TLC (the oxime spot will disappear; the chloride spot is usually less polar).
-
Workup (Critical):
-
Pour into ice water.
-
Extract with diethyl ether.
-
Wash thoroughly with water to remove DMF and succinimide.
-
Dry over
and evaporate at low temperature (<30°C) .
-
Troubleshooting the Synthesis
| Symptom | Probable Cause | Corrective Action |
| Sticky/Gummy Product | Residual Succinimide | Wash organic layer 3x with water. Succinimide is water-soluble. |
| Yellow Coloration | Thermal Decomposition | Keep reaction temp <25°C. Do not use a hot water bath for rotovap. |
| Runaway Exotherm | Induction Period | Add a catalytic amount of HCl gas or pyridine to initiate the radical/ionic mechanism if the reaction doesn't start immediately. |
Module 3: Usage in Cycloaddition (The "High Dilution" Principle)
This is the most common failure point. Users add base too quickly, generating a high concentration of nitrile oxide, which self-reacts (dimerizes) rather than reacting with the alkene/alkyne (dipolarophile).
The Golden Rule: Keep [Nitrile Oxide] Low
To favor the formation of the isoxazole (Green Path in Fig 1) over the furoxan (Grey Path), you must keep the steady-state concentration of the nitrile oxide extremely low.
Method A: Syringe Pump Addition (Recommended)
-
Dissolve the Hydroximoyl Chloride and the Dipolarophile in the solvent (e.g., DCM or Ether).
-
Dissolve the Base (Triethylamine,
) in a separate syringe. -
Add the base very slowly (over 4–8 hours) using a syringe pump.
-
Logic: As soon as a molecule of nitrile oxide is formed, it is surrounded by dipolarophile molecules, statistically favoring the cycloaddition.
-
Method B: In Situ Generation (One-Pot) Instead of isolating the chloride, generate it in situ from the oxime and immediately trap it.
-
Protocol: Oxime + Dipolarophile + Chloramine-T (or NCS) -> Slow addition of base.
Decision Logic for Experimental Design
Figure 2: Decision matrix for maximizing yield. Avoid "Dump Addition" of base at all costs.
Safety & Handling (E-E-A-T Compliance)
1. Hydrochloric Acid Evolution: Upon decomposition or reaction with nucleophiles, this compound releases HCl gas.
-
Precaution: Always open older vials in a fume hood. Pressure buildup is possible in sealed vials stored at room temperature.
2. Skin Sensitization: Hydroximoyl chlorides are potent skin irritants and sensitizers (similar to acid chlorides but with oxime functionality).
-
First Aid: If on skin, wash with saturated sodium bicarbonate solution (to neutralize HCl) followed by soap and water.
3. Explosive Potential (Furoxans): While the chloride itself is not explosive, the furoxan dimer byproduct can be energetic if generated in large quantities (gram scale) and subjected to shock or heat.
-
Disposal: Quench reactions with water/acid before disposal to ensure hydrolysis of remaining active species.
References
-
Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918. Link
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link
-
Grundmann, C., & Dean, J. M. (1965). Nitrile Oxides.[4][6][7] V. Stable Aromatic Nitrile Oxides. The Journal of Organic Chemistry, 30(8), 2809–2812. Link
-
Pasinszki, T., & Hajgat, B. (2004). Dimerisation of nitrile oxides: a quantum-chemical study. Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic insight into the stepwise formation of furoxans via dinitrosoalkene intermediates). Link
-
Safety Data Sheet (SDS): Hydroximoyl Chlorides. (General Hazard Class: Skin Corr.[1][4] 1B, Eye Dam. 1). Sigma-Aldrich / Merck. Link
For further assistance, please reply to this ticket with your specific solvent system and dipolarophile choice.
Technical Support Center: Reaction Kinetics of N-Hydroxy-2-phenylacetimidoyl Chloride
Executive Summary & Scope
This technical guide addresses the solvent-dependent reaction kinetics of N-hydroxy-2-phenylacetimidoyl chloride (CAS: 701-72-4). This compound is the primary precursor for the in situ generation of phenylacetonitrile oxide , a reactive 1,3-dipole used widely in [3+2] cycloadditions to synthesize isoxazoles and isoxazolines.
The Core Challenge: The reaction rate is governed by two distinct steps with opposing solvent requirements:
-
Dehydrohalogenation (Rate-Determining Step): The base-mediated elimination of HCl to form the nitrile oxide.
-
1,3-Dipolar Cycloaddition: The concerted reaction between the nitrile oxide and a dipolarophile.[1][2]
This guide provides troubleshooting workflows and mechanistic insights to optimize this specific transformation.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical points where solvent choice dictates the outcome (Product vs. Dimer vs. Hydrolysis).
Figure 1: Reaction pathway of N-hydroxy-2-phenylacetimidoyl chloride. The formation of the Nitrile Oxide intermediate is the primary solvent-sensitive step.
Diagnostic & Troubleshooting Guide
Use this matrix to diagnose kinetic failures or yield losses during your experiments.
| Symptom | Probable Cause | Solvent-Based Corrective Action |
| Reaction is too slow (<10% conversion/hour) | Poor Solvation of Base: Non-polar solvents (Benzene, Toluene) fail to solvate the ammonium salt byproduct, inhibiting the elimination step. | Switch to Polar Aprotic: Use DCM (Dichloromethane) or THF. For extreme acceleration, add 5-10% DMF or DMSO to solvate the cation. |
| Precipitation observed immediately | Salt Formation: Triethylamine hydrochloride (Et3N·HCl) is insoluble in non-polar media, coating the reagents. | Maintain Solubility: Ensure the solvent system can solubilize the salt or use a biphasic system (DCM/Water) with vigorous stirring. |
| Formation of Furoxan (Dimer) byproduct | Nitrile Oxide Accumulation: The generation rate ( | Slow Generation: Switch to a less polar solvent (e.g., Toluene) or use a syringe pump to add the base slowly. Ensure the dipolarophile is in large excess. |
| Formation of Hydroxamic Acid | Hydrolysis: Presence of water allows | Dry Solvents: Use anhydrous solvents (DCM distilled over |
Deep Dive: Solvent Effects on Kinetics
The "Naked Anion" Effect (Elimination Step)
The conversion of N-hydroxy-2-phenylacetimidoyl chloride to the nitrile oxide follows an E2-like elimination mechanism .
-
Mechanism: The base removes the proton from the hydroxyl group while the chloride leaves.
-
Solvent Impact: Polar aprotic solvents (DMSO, DMF, Acetonitrile) are highly effective at solvating the cationic component of the base (e.g.,
). This leaves the basic anion more "naked" and reactive, significantly accelerating the rate of HCl elimination [1].-
Recommendation: If your dipolarophile is unreactive (electron-deficient), avoid DMSO. The rapid generation of nitrile oxide will outpace the cycloaddition, leading to dimerization.
-
The Cycloaddition Environment
Once the phenylacetonitrile oxide is formed, it undergoes a 1,3-dipolar cycloaddition.
-
Mechanism: This is a concerted, pericyclic reaction with a highly ordered transition state.
-
Solvent Impact: Unlike the elimination step, the cycloaddition step is relatively insensitive to solvent polarity because the transition state charge distribution resembles the ground state [2].
-
Exception: Hydrogen-bonding solvents (water, alcohols) can sometimes accelerate this step via boundary orbital catalysis, but they carry the risk of hydrolyzing the starting chloride [3].
-
Standardized Kinetic Protocol
To ensure reproducibility when measuring solvent effects, follow this internal standard protocol.
Materials
-
Substrate: N-hydroxy-2-phenylacetimidoyl chloride (1.0 equiv).
-
Dipolarophile: Styrene or Norbornene (5.0 equiv - Excess ensures pseudo-first-order kinetics relative to the dipole).
-
Base: Triethylamine (1.1 equiv).
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert in this window).
Workflow
-
Preparation: Dissolve Substrate and Internal Standard in the target solvent (0.1 M concentration).
-
Baseline: Take a
aliquot for NMR/HPLC analysis. -
Initiation: Add Triethylamine in one portion.
-
Monitoring:
-
Method A (HPLC): Quench aliquots in dilute HCl/MeOH at 5, 15, 30, and 60 minutes. Monitor the disappearance of the chloride peak (approx. 254 nm).
-
Method B (In-situ IR): Monitor the transient appearance of the nitrile oxide band (
) and the growth of the isoxazoline C=N stretch.
-
-
Data Processing: Plot
vs. time. The slope represents the observed rate constant ( ).
Decision Tree: Selecting the Right Solvent
Figure 2: Logic flow for selecting the optimal solvent based on dipolarophile reactivity and solubility constraints.
References
-
Benchouk, W., et al. (2012). "Understanding the kinetic solvent effects on the 1,3-dipolar cycloaddition of benzonitrile N-oxide." Journal of Physical Organic Chemistry.
-
Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.
-
Mekelleche, S. M., et al. (2015). "Solvent Effects on 1,3-Dipolar Cycloaddition." Computational Study of Transition States.
Sources
Technical Support Center: Managing Exotherms in N-hydroxy-2-phenylacetimidoyl Chloride Activation
Welcome to the technical support center for handling the activation of N-hydroxy-2-phenylacetimidoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile intermediate. The activation step, while crucial for subsequent transformations (e.g., into hydroxamic acids or for cycloadditions), is often highly exothermic and presents significant safety challenges, particularly during scale-up.[1] This document provides in-depth, field-proven insights and protocols to ensure your experiments are safe, reproducible, and successful.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the exothermic nature of this reaction.
Q1: What is the primary cause of the exotherm during the activation of N-hydroxy-2-phenylacetimidoyl chloride?
A1: The primary exotherm is generated by a rapid acid-base neutralization reaction. The N-hydroxy-2-phenylacetimidoyl chloride is acidic at the hydroxyl group. When an activator, which is typically a base (e.g., triethylamine), is added, it deprotonates the hydroxylamine moiety. This neutralization is often fast and releases significant thermal energy.[2] A secondary contribution to the exotherm can come from the subsequent, often rapid, rearrangement or reaction of the activated intermediate.
Q2: What are the main risks associated with an uncontrolled exotherm in this reaction?
A2: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases with temperature, causing a further, accelerating increase in temperature.[1][3] Specific risks include:
-
Violent Boiling: The solvent can boil violently, leading to a rapid pressure increase that can compromise or rupture the reaction vessel.
-
Side Product Formation: Higher temperatures can promote undesired side reactions, lowering the yield and purity of your target compound.
-
Thermal Decomposition: The starting material, intermediates, or the final product may decompose at elevated temperatures, potentially generating gas and further increasing pressure.
-
Catastrophic Failure: In the worst-case scenario, the combination of high pressure and temperature can lead to equipment failure, posing a severe safety hazard.[4]
Q3: Which activators can I use, and how does my choice affect the exotherm?
A3: The choice of base (activator) is critical. Soluble, strong organic bases tend to produce a more immediate and intense exotherm, while weaker, often heterogeneous, inorganic bases can result in a slower, more manageable heat release.
| Activator | Type | Typical Behavior & Considerations |
| Triethylamine (TEA) | Tertiary Amine (Organic) | Strong, soluble base. Causes a very rapid and significant exotherm. Requires very slow, controlled addition and efficient cooling. |
| Diisopropylethylamine (DIPEA) | Tertiary Amine (Organic) | Sterically hindered, non-nucleophilic base. Similar exotherm profile to TEA and requires the same careful control measures. |
| Pyridine | Aromatic Amine (Organic) | Weaker base than TEA. The exotherm is generally less intense but still requires careful management. |
| Sodium Carbonate (Na₂CO₃) | Inorganic Base | Weaker, sparingly soluble base. Provides a much slower, more easily controlled heat release. Requires efficient stirring to ensure good mixing. |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | Similar to sodium carbonate but slightly stronger. Offers a good balance of reactivity and control. Requires efficient stirring. |
Q4: What is the single most important factor for controlling the exotherm?
A4: The rate of addition of the activator is the most critical control parameter. The heat is generated as the activator is added. By adding the activator slowly and in a controlled manner (e.g., via a syringe pump), you can match the rate of heat generation to the rate of heat removal by your cooling system.[1][5] Never add the activator all at once, especially on scales larger than a few milligrams.
Q5: How does my choice of solvent impact exotherm control?
A5: The solvent plays a crucial role as a heat sink.[6] Key properties to consider are the heat capacity (how much energy it can absorb for a given temperature rise) and the boiling point, which sets the upper limit of your reaction temperature under atmospheric pressure.
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Tetrahydrofuran (THF) | 66 | 0.207 | Common solvent for this chemistry, but its low boiling point provides a small safety margin. |
| Dichloromethane (DCM) | 40 | 0.309 | Very low boiling point. Not recommended for reactions with a significant exotherm risk due to the high potential for boiling over. |
| Toluene | 111 | 0.099 | Higher boiling point offers a wider and safer operating window. Good choice for larger-scale reactions.[7] |
| Dioxane | 101 | 0.164 | High boiling point and can be a good solvent choice, but peroxide formation and toxicity are concerns. |
| N,N-Dimethylformamide (DMF) | 153 | 0.386 | Very high boiling point, but can be difficult to remove and may participate in side reactions.[8] |
Polarity index values from Reichardt, C.[9]
In-Depth Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the experiment.
Problem 1: A rapid, uncontrolled temperature increase occurs immediately upon adding the activator (Runaway Reaction).
-
Possible Cause 1: The rate of activator addition is too fast.[5]
-
Solution: Stop the addition immediately. For future experiments, use a syringe pump for a slow, controlled, and consistent addition rate. Calculate the addition time based on the reaction scale, aiming for a duration that allows the internal temperature to remain stable (e.g., 1-2 hours for a moderate-scale reaction).[10]
-
-
Possible Cause 2: Inadequate cooling or heat transfer.[5]
-
Solution: Ensure your cooling bath (e.g., ice-water, dry ice/acetone) is at the target temperature and has sufficient volume to absorb the heat without warming significantly. Use a reaction vessel of appropriate size to maximize the surface area in contact with the coolant. Ensure the internal temperature probe is correctly positioned to give an accurate reading of the reaction mixture, not the headspace.
-
-
Possible Cause 3: Inefficient stirring.[4]
-
Solution: Inadequate stirring can create localized "hot spots" where the activator is concentrated, leading to a runaway.[4] Ensure vigorous and efficient stirring, especially if using a heterogeneous base like potassium carbonate. For larger volumes or viscous mixtures, switch from a magnetic stir bar to an overhead mechanical stirrer.
-
Problem 2: The reaction temperature does not increase upon initial activator addition, but then suddenly spikes violently.
-
Possible Cause: Reagent accumulation.[10]
-
Explanation: This is an extremely hazardous situation. At a very low temperature, the reaction activation energy may not be met, causing the added activator and substrate to accumulate without reacting. A small, incidental temperature rise can then trigger the reaction of all the accumulated reagents at once.
-
Solution: Ensure your starting temperature is appropriate for the reaction to proceed, but low enough to control the exotherm (e.g., start at 0 °C rather than -78 °C unless the protocol specifically demands it). Add a small portion of the activator first and wait to see a slight, controlled temperature increase to confirm the reaction has initiated before proceeding with the remainder of the slow addition.
-
Problem 3: The reaction proceeds smoothly, but a strong exotherm occurs during the aqueous quench/workup.
-
Possible Cause: Quenching of unreacted, highly reactive intermediates.
-
Solution: The quenching process itself can be highly exothermic and must be treated with the same caution as the reaction.[11] Always perform the quench at a low temperature (e.g., in an ice bath). Add the quenching solution (e.g., water, saturated aqueous ammonium chloride) slowly and dropwise to the reaction mixture with vigorous stirring.[12] Never add the reaction mixture to the quench solution, as this can create a localized, uncontrolled reaction. Be aware that adding aqueous solutions at low temperatures can form ice.[11]
-
Problem 4: The reaction was well-controlled in the lab, but became uncontrollable during scale-up.
-
Possible Cause: Decreased surface-area-to-volume ratio.[10]
-
Explanation: As you increase the volume of a reaction, the surface area available for heat transfer does not increase proportionally. This means a larger reactor is inherently less efficient at dissipating heat.[4][10]
-
Solution: Do not scale up a reaction linearly without re-optimization. The addition rate must be significantly slower. Consider using a higher-boiling-point solvent to increase the safety margin. For significant scale-up in a professional setting, a thorough safety assessment using reaction calorimetry is essential to determine the heat of reaction and calculate the maximum safe addition rate.[4][13]
-
Experimental Protocols & Methodologies
Protocol 3.1: General Lab-Scale Setup for Controlled Activation (Illustrative)
This protocol outlines a general procedure for a ~50 mmol scale reaction. A thorough risk assessment must be performed before any experiment.
-
Apparatus Setup:
-
In a fume hood, equip a three-neck round-bottom flask with an overhead stirrer, a thermocouple for internal temperature monitoring, and a nitrogen inlet.
-
Place the flask in a cooling bath (e.g., an ice-water bath for a 0-5 °C target).
-
Load the activator (e.g., triethylamine, 1.1 equivalents) into a syringe and place it on a syringe pump. Connect the syringe to the flask via a long needle that extends below the surface of the reaction solvent (sub-surface addition).
-
-
Reaction Execution:
-
Charge the flask with N-hydroxy-2-phenylacetimidoyl chloride (1.0 equivalent) and the chosen anhydrous solvent (e.g., toluene, ~0.5 M concentration).
-
Begin stirring and allow the mixture to cool to the target internal temperature (e.g., 0 °C).
-
Begin the slow, sub-surface addition of the activator via the syringe pump over 1-2 hours.
-
Crucial: Monitor the internal temperature closely. If it rises by more than 5 °C above the setpoint, pause the addition until the temperature stabilizes.[5]
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional hour, or until analysis (e.g., TLC, LC-MS) shows full consumption of the starting material.
-
Protocol 3.2: Procedure for Safe Reaction Quenching
-
Preparation: Ensure the reaction flask is still in the cooling bath.
-
Slow Addition: With vigorous stirring, add the quenching agent (e.g., cold water or saturated NH₄Cl solution) dropwise via an addition funnel.[12]
-
Monitoring: Monitor the internal temperature during the quench. If a significant exotherm is observed, slow the addition rate further.[11]
-
Completion: Once the quench is complete and the exotherm has subsided, the cooling bath can be removed, and the mixture can be allowed to warm to room temperature before proceeding with extraction and workup.
Diagrams: Visualizing Workflows and Mechanisms
Advanced Strategies: Continuous Flow Chemistry
For processes that are particularly difficult to control in batch reactors, continuous flow chemistry offers a safer and more efficient alternative.[4]
-
Superior Heat Transfer: Flow reactors, especially microreactors, have an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous removal of reaction heat.[1][6]
-
Enhanced Safety: The small internal volume of a flow reactor means that only a tiny amount of material is reacting at any given moment, drastically reducing the risk associated with a potential runaway.
-
Precise Control: Residence time, stoichiometry, and temperature are controlled with high precision, often leading to higher yields and purities.
While requiring specialized equipment, transitioning a hazardous exothermic process to a flow chemistry platform is a powerful strategy for industrial and large-scale academic applications.[6]
References
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. Available from: [Link]
-
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Available from: [Link]
-
Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Available from: [Link]
-
Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. Available from: [Link]
- Google Patents. (2003). US6653502B2 - Process for preparing phenylacetic acid derivatives.
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Available from: [Link]
-
Chemical Industry Journal. (2022). Handling Reaction Exotherms – A Continuous Approach. Available from: [Link]
-
The Sarpong Group. (2016). Quenching of Water Reactive Materials. Available from: [Link]
-
Canovi, M., et al. (2012). Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal. Available from: [Link]
-
Standard Operating Procedure: Quenching Reactive Metal Still Bottoms. Available from: [Link]
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Available from: [Link]
-
Wikipedia. Hydroxamic acid. Available from: [Link]
-
Reddy, A. S., et al. (2012). Methods for Hydroxamic Acid Synthesis. Pharmaceuticals. Available from: [Link]
-
Singh, R., et al. (2018). Studies on the synthesis and structures of hydroxamic acids and their activities in chemistry and biology. Journal of Advanced Research. Available from: [Link]
-
Sow, I. S. (2024). Methods for Synthesizing Hydroxamic Acids and Their Metal Complexes. European Journal of Chemistry. Available from: [Link]
- Google Patents. (2002). WO2002006421A1 - Methods and reaction mixtures for controlling exothermic reactions.
-
Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. Available from: [Link]
-
Pyrophobic Systems. (2024). A Guide to Thermal Runaway Mitigation and Containment. Available from: [Link]
-
University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link]
-
Dutton, J. L., et al. (2021). PhICl2 is activated by chloride ions. Dalton Transactions. Available from: [Link]
-
Dutton, J. L., et al. (2021). PhICl2 is activated by chloride ions. PubMed. Available from: [Link]
-
Feng, X., et al. (2021). A review of thermal runaway prevention and mitigation strategies for lithium-ion batteries. Journal of Power Sources. Available from: [Link]
-
Beilstein Journals. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Available from: [Link]
-
Zhou, Q., et al. (2022). Discovery and molecular basis of chloride as an allosteric activator and catalytic inhibitor for Class-D lactamases. bioRxiv. Available from: [Link]
-
Maurus, R., et al. (2005). Structural and mechanistic studies of chloride induced activation of human pancreatic α-amylase. Protein Science. Available from: [Link]
-
Institut für Physikalische Chemie. Calorimetry. Available from: [Link]
-
University of Tübingen. Calorimetry. Available from: [Link]
-
Yang, Y., et al. (2022). Identification of the Acid-Sensitive Site Critical for Chloral Hydrate (CH) Activation of the Proton-Activated Chloride Channel. Frontiers in Pharmacology. Available from: [Link]
-
Aspen Aerogels. (2023). It's About Time: The 6 Phases of Thermal Runaway Propagation. Available from: [Link]
-
Science.gov. Calorimetry studies revealed: Topics. Available from: [Link]
-
Qiao, Y., et al. (2016). Prevent thermal runaway of lithium-ion batteries with minichannel cooling. Applied Thermal Engineering. Available from: [Link]
-
Jones, J. C., & Thornhill, T. D. (2022). Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. Entropy. Available from: [Link]
-
Nicholas, R. J., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Organic Process Research & Development. Available from: [Link]
-
Electrolock Incorporated. (2024). How to Prevent Thermal Runaway in Lithium Ion Batteries. Available from: [Link]
-
Szostak Lab, UChicago Voices. Activation Chemistry. Available from: [Link]
-
Perego, M., et al. (2021). Analysis of Nucleation and Glass Formation by Chip Calorimetry. Materials. Available from: [Link]
-
Goldberg, D. P., et al. (2021). Enforcing Steric Control over Chlorine Radical-Mediated C–H Activation. Journal of the American Chemical Society. Available from: [Link]
-
Gilchrist, J., et al. (2024). Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
- Google Patents. (2012). US8367701B2 - Crystalline pharmaceutical and methods of preparation and use thereof.
-
Yin, J., et al. (2021). Hyperexcitability and Pharmacological Responsiveness of Cortical Neurons Derived from Human iPSCs Carrying Epilepsy-Associated Sodium Channel Nav1.2-L1342P Genetic Variant. Frontiers in Cell and Developmental Biology. Available from: [Link]
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- 2. re.public.polimi.it [re.public.polimi.it]
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- 4. amarequip.com [amarequip.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. US6653502B2 - Process for preparing phenylacetic acid derivatives - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. calorimetry studies revealed: Topics by Science.gov [science.gov]
Technical Support: Managing N-Hydroxy-2-phenylacetimidoyl Chloride Contamination
Introduction
N-Hydroxy-2-phenylacetimidoyl chloride (also known as phenylacetohydroximoyl chloride) is a transiently stable precursor used primarily to generate nitrile oxides for 1,3-dipolar cycloadditions (isoxazole synthesis).
Because this reagent is often used in excess to drive reactions to completion, unreacted chloride is a common contaminant. Its removal is complicated by its reactivity: it is a skin sensitizer, a lachrymator, and chemically unstable in basic media.
This guide addresses the specific challenge of removing this unreacted starting material and its primary decomposition byproduct (the furoxan dimer) from your crude reaction mixtures.
Part 1: The Chemistry of Contamination
To remove the impurity, you must understand its behavior. The "removal" process often involves forcing the unreacted chloride to decompose into a thermodynamically stable, non-polar dimer that is easier to separate than the reactive chloride itself.
The Reaction Pathway
Figure 1: The fate of N-hydroxy-2-phenylacetimidoyl chloride. If the dipolarophile is exhausted, the nitrile oxide dimerizes to the furoxan.
Part 2: Troubleshooting & Removal Protocols
Scenario A: The "Forced Dimerization" Wash (Recommended)
Best for: Reactions where the dipolarophile is stable to mild base.
If your reaction is complete but unreacted chloride remains, the safest way to remove it is to deliberately convert it into the furoxan dimer (3,4-dibenzyl-1,2,5-oxadiazole-2-oxide). The chloride is reactive and polar; the dimer is inert and highly non-polar, making it easy to separate via silica plug.
Protocol:
-
Dilute: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Quench: Add saturated aqueous Sodium Bicarbonate (NaHCO₃).
-
Stir Vigorously: Stir the biphasic mixture for 15–30 minutes at room temperature.
-
Separate: Separate the organic layer.[1]
-
Wash: Wash with Brine (1x) to remove residual salts.
-
Purify: The crude mixture now contains your Product + Furoxan Dimer.
-
Separation: The furoxan dimer is usually much less polar (higher R_f) than the isoxazole product. It can often be eluted with 100% Hexanes or 5% EtOAc/Hexanes on a short silica plug.
-
Scenario B: Chemical Scavenging
Best for: High-value synthesis where chromatographic separation is difficult.
If the R_f of your product and the furoxan dimer are too similar, you can "scavenge" the chloride by reacting it with a highly reactive dipolarophile that yields a distinct, easily separable byproduct.
Protocol:
-
Add 0.2–0.5 equivalents of Norbornene or Ethyl Vinyl Ether to the reaction mixture.
-
Add a slight excess of base (TEA) if not already present.
-
Stir for 1 hour.
-
The chloride converts to a specific isoxazoline adduct (with norbornene) which usually has a very distinct polarity compared to your target aromatic isoxazole.
Scenario C: Recrystallization (Solubility Differential)
Best for: Solid products.
The furoxan dimer (3,4-dibenzyl-1,2,5-oxadiazole-2-oxide) has specific solubility properties.
| Solvent | Chloride Solubility | Furoxan Dimer Solubility | Target Isoxazole Solubility |
| Hexanes | Low | Moderate/High | Low |
| Ethanol (Cold) | High | Low | Variable |
| EtOAc | High | High | High |
Protocol:
-
Evaporate the reaction solvent to dryness.
-
Triturate the residue with cold Hexanes or Pentane .
-
The furoxan dimer (and some unreacted chloride) will often dissolve, while the more polar isoxazole product remains as a solid precipitate.
-
Filter and wash with cold pentane.
Part 3: Diagnostic FAQ
Q1: How do I distinguish the unreacted chloride from the product on NMR?
The methylene (-CH₂-) protons are the best diagnostic handle.
-
Starting Chloride: Singlet around 3.70 – 3.85 ppm (CDCl₃).
-
Furoxan Dimer: Singlet shifted downfield, typically 3.90 – 4.10 ppm .
-
Isoxazole Product: The -CH₂- signal will shift significantly depending on the 5-position substituent, often appearing as a singlet around 4.0 – 4.3 ppm or splitting if a chiral center is formed nearby.
Q2: I see a new spot on TLC that wasn't there during the reaction. What is it?
If you performed a basic workup (NaHCO₃ or NaOH), this is almost certainly the Furoxan Dimer .
-
Test: Is the spot less polar (higher R_f) than your starting material?
-
Confirmation: Furoxans are UV active. Isolate a small amount; if it melts around 115–120°C (for the dibenzyl derivative), it is the dimer.
Q3: Can I distill the chloride out?
Do not attempt this. Hydroximoyl chlorides are thermally unstable. Heating them can lead to explosive decomposition or rapid, uncontrolled polymerization. Always use extraction or chromatography.
Part 4: Decision Tree for Purification
Figure 2: Workflow for selecting the appropriate purification method based on product physical state and chromatographic behavior.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link
- Foundational text on the reactivity of nitrile oxides and the dimeriz
-
Liu, K. C., et al. (1977). Synthesis of 2-Isoxazolines.[5] Journal of Organic Chemistry, 42(6), 1097. Link
- Details the synthesis and stability of hydroximoyl chlorides.
-
Grundmann, C., & Dean, J. M. (1965). Nitrile Oxides.[6] V. Stable Aromatic Nitrile Oxides. Journal of Organic Chemistry, 30(8), 2809–2812. Link
- Describes the dimerization of nitrile oxides to furoxans and their physical properties.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: N-Hydroxy-2-phenylacetimidoyl chloride.Link
- Reference for safety handling, sensitiz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Identification of N-hydroxy-2-phenylacetimidoyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification of novel molecules is paramount. N-hydroxy-2-phenylacetimidoyl chloride, a hydroxamoyl chloride derivative, presents unique analytical challenges due to its potential reactivity. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural elucidation and purity assessment of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for robust, self-validating analytical workflows.
The Analytical Challenge: Unveiling the Structure of a Reactive Intermediate
N-hydroxy-2-phenylacetimidoyl chloride belongs to the class of imidoyl chlorides, which are known for their reactivity towards nucleophiles. This inherent reactivity necessitates careful consideration during sample preparation and analysis to prevent degradation and ensure the acquisition of accurate data. The primary goal of this guide is to equip researchers with the knowledge to confidently identify this target molecule and differentiate it from potential starting materials, byproducts, and degradation products.
Spectroscopic Fingerprinting: A Multi-faceted Approach
A single analytical technique is rarely sufficient for the complete characterization of a novel compound. A synergistic approach, employing multiple spectroscopic methods, provides a more complete and reliable structural picture. Here, we compare the utility of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of N-hydroxy-2-phenylacetimidoyl chloride.
Workflow for Spectroscopic Identification
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of N-hydroxy-2-phenylacetimidoyl chloride.
Caption: Logical workflow for the synthesis, purification, and spectroscopic identification of N-hydroxy-2-phenylacetimidoyl chloride.
Infrared (IR) Spectroscopy: The Functional Group Detective
IR spectroscopy is an indispensable tool for the rapid identification of key functional groups within a molecule. For N-hydroxy-2-phenylacetimidoyl chloride, the IR spectrum provides characteristic signals that point to its unique structure.
Table 1: Predicted Characteristic IR Absorption Peaks for N-hydroxy-2-phenylacetimidoyl chloride
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Notes |
| O-H (hydroxyl) | Stretching | 3400 - 3200 | Medium, Broad | The broadness is due to hydrogen bonding. This peak is crucial for identifying the "hydroxy" moiety. |
| C-H (aromatic) | Stretching | 3100 - 3000 | Medium | Characteristic of the phenyl ring. |
| C-H (aliphatic) | Stretching | 3000 - 2850 | Medium | Arising from the methylene (-CH₂-) group. |
| C=N (imidoyl) | Stretching | 1680 - 1640 | Medium to Strong | This is a key diagnostic peak for the imidoyl chloride functional group.[1] |
| C=C (aromatic) | Stretching | 1600 - 1450 | Medium to Weak | Multiple bands are expected, confirming the presence of the phenyl ring. |
| C-Cl (chloro) | Stretching | 800 - 600 | Strong | This peak confirms the presence of the chloride atom. |
Comparative Insight: Compared to its likely precursor, 2-phenylacetamide, the most significant difference in the IR spectrum would be the disappearance of the strong C=O stretching band (around 1650 cm⁻¹) and the N-H stretching bands of the primary amide, and the appearance of the characteristic C=N and O-H stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of N-hydroxy-2-phenylacetimidoyl chloride.
Table 2: Predicted ¹H NMR Chemical Shifts for N-hydroxy-2-phenylacetimidoyl chloride (in CDCl₃)
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |
| -OH | 9.0 - 11.0 | Singlet (broad) | 1H | The chemical shift is highly dependent on concentration and solvent due to hydrogen bonding. |
| Aromatic-H | 7.2 - 7.5 | Multiplet | 5H | Protons of the phenyl group. |
| -CH₂- | 3.6 - 3.8 | Singlet | 2H | The methylene protons adjacent to the phenyl and imidoyl groups. |
Table 3: Predicted ¹³C NMR Chemical Shifts for N-hydroxy-2-phenylacetimidoyl chloride (in CDCl₃)
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |
| C=N (imidoyl) | 140 - 150 | The carbon of the imidoyl chloride group is expected to be significantly downfield. |
| Aromatic-C | 125 - 135 | Multiple signals are expected for the carbons of the phenyl ring. |
| -CH₂- | 35 - 45 | The methylene carbon. |
Comparative Insight: In contrast to 2-phenylacetamide, the ¹³C NMR spectrum of N-hydroxy-2-phenylacetimidoyl chloride would show a signal for the C=N carbon instead of the C=O carbon of the amide. The chemical shifts of the benzylic -CH₂- group would also be expected to differ due to the change in the adjacent functional group.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data for N-hydroxy-2-phenylacetimidoyl chloride
| Ion | Predicted m/z | Rationale and Notes |
| [M]⁺ | 185/187 | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is a characteristic isotopic signature of a chlorine atom.[1][2] |
| [M-Cl]⁺ | 150 | Loss of the chlorine atom. |
| [C₇H₇]⁺ | 91 | The tropylium ion, a common fragment for compounds containing a benzyl group. |
| [C₆H₅]⁺ | 77 | The phenyl cation. |
Comparative Insight: The mass spectrum of N-hydroxy-2-phenylacetimidoyl chloride would be readily distinguishable from that of 2-phenylacetamide (molecular weight 135.17 g/mol ) by its higher molecular ion peak and the characteristic isotopic pattern of chlorine.
Experimental Protocols
A. Synthesis of N-hydroxy-2-phenylacetimidoyl chloride (A Proposed Route)
Materials:
-
2-phenylacetohydroxamic acid
-
Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-phenylacetohydroxamic acid in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution. Caution: The reaction may be exothermic and release HCl gas.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
B. IR Spectroscopy Sample Preparation (for Reactive Compounds)
Given the moisture sensitivity of imidoyl chlorides, proper sample preparation is crucial.[3]
Method: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean and dry.
-
Place a small amount of the solid N-hydroxy-2-phenylacetimidoyl chloride directly onto the crystal.
-
Use the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. This method minimizes sample exposure to the atmosphere.
C. NMR Spectroscopy Sample Preparation
Procedure:
-
In a clean, dry vial, dissolve 5-10 mg of N-hydroxy-2-phenylacetimidoyl chloride in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[4]
-
Cap the NMR tube immediately to prevent solvent evaporation and sample degradation.
-
Acquire the ¹H and ¹³C NMR spectra.
D. Mass Spectrometry Analysis
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Direct Infusion-MS
-
For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane).
-
Inject the solution into the GC-MS system. The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.
-
For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source of the mass spectrometer.
-
Acquire the mass spectrum, paying close attention to the molecular ion region and the fragmentation pattern.
Conclusion: A Synergistic Approach to Certainty
The definitive identification of N-hydroxy-2-phenylacetimidoyl chloride relies on the thoughtful application and interpretation of multiple spectroscopic techniques. While IR spectroscopy provides a rapid screen for key functional groups, NMR spectroscopy is essential for elucidating the precise atomic connectivity. Mass spectrometry confirms the molecular weight and offers valuable structural clues through fragmentation analysis. By employing the protocols and comparative data presented in this guide, researchers can confidently characterize this reactive intermediate, ensuring the integrity of their synthetic endeavors and the quality of their final products.
References
-
Wikipedia. Imidoyl chloride. [Link]
-
Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. [Link]
-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
University of York. Preparing an NMR sample. [Link]
Sources
Technical Guide: Mass Spectrometry Analysis of N-Hydroxy-2-phenylacetimidoyl Chloride
Executive Summary
This guide provides a technical analysis of N-hydroxy-2-phenylacetimidoyl chloride (
This document compares Electrospray Ionization (ESI) against Electron Impact (EI) , demonstrating that while EI provides structural fingerprinting, it poses significant risks of thermal degradation. We recommend a cold-source ESI-MS/MS protocol for reliable quantitation and structural validation.
Part 1: The Analyte & Analytical Challenge
N-hydroxy-2-phenylacetimidoyl chloride is a hydroximoyl chloride precursor often used to generate nitrile oxides in situ.
-
Molecular Formula:
[1] -
Monoisotopic Mass: 169.03 Da (
) -
Critical Challenge: The
functionality is prone to dehydrohalogenation (loss of HCl) upon heating, converting to phenylacetonitrile oxide.
The Comparison: EI (GC-MS) vs. ESI (LC-MS)[2][3]
| Feature | Method A: GC-MS (Electron Impact) | Method B: LC-MS (Electrospray Ionization) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Thermal Stress | High: Injector/Column temps >200°C cause degradation. | Low: Liquid phase, source temp <150°C. |
| Molecular Ion ( | Often weak or absent due to fragmentation. | Dominant |
| Key Artifacts | Thermal conversion to nitrile oxide ( | Dimerization ( |
| Verdict | Secondary Tool: Use only for fragment confirmation. | Primary Tool: Recommended for purity/quantitation. |
Part 2: Fragmentation Pathways & Mechanism
Understanding the fragmentation is essential for distinguishing the intact molecule from its degradation products.
Primary Ionization & Isotope Pattern
The presence of a single Chlorine atom provides a definitive diagnostic:
-
(
): 169 -
(
): 171 -
Ratio: 3:1 (Natural abundance)
Major Fragmentation Channels (MS/MS)
Upon collision-induced dissociation (CID), the molecule follows three distinct pathways:
-
Pathway A: Dehydrohalogenation (Loss of HCl)
-
The most facile pathway. The molecular ion loses neutral HCl (36 Da).
-
Product: Phenylacetonitrile oxide cation (
133). -
Note: In GC-MS, this often happens thermally in the injector, leading to a false identification of the nitrile oxide rather than the chloride.
-
-
Pathway B: Benzylic Cleavage (Tropylium Formation)
-
Cleavage of the
bond between the benzyl group and the imidoyl chloride. -
Product: Tropylium ion (
), 91. -
This is the base peak in high-energy EI spectra.
-
-
Pathway C: Loss of Oxygen/Hydroxyl
-
Loss of Oxygen (16 Da) or OH (17 Da) from the oxime moiety.
-
Product: Imidoyl chloride cation (
153 or 152).
-
Part 3: Visualization of Pathways
The following diagram illustrates the fragmentation logic, distinguishing between thermal artifacts and genuine MS fragments.
Figure 1: Fragmentation pathways of N-hydroxy-2-phenylacetimidoyl chloride. Note the parallel formation of the Nitrile Oxide species via both CID (valid) and Thermal Degradation (artifact).
Part 4: Recommended Experimental Protocol (LC-MS/MS)
To ensure scientific integrity and avoid thermal artifacts, follow this "Soft Ionization" protocol.
Sample Preparation
-
Solvent: Acetonitrile (ACN) is preferred over Methanol to prevent nucleophilic attack on the imidoyl chloride.
-
Concentration: 10 µg/mL.
-
Temperature: Keep samples at 4°C in the autosampler.
LC-MS Configuration (Triple Quadrupole)
-
Ion Source: Electrospray Ionization (ESI) - Positive Mode.[2]
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: < 200°C (Critical setting to prevent in-source dehydrohalogenation).
-
Sheath Gas: Nitrogen (35 arb units).
MRM Transitions (Quantitation)
Use the following transitions for specific detection. The Chlorine isotope signature is used for confirmation.[3]
| Precursor ( | Product ( | Collision Energy (eV) | Purpose |
| 170.0 ( | 134.0 | 15 | Quantifier (Loss of HCl) |
| 170.0 ( | 91.0 | 25 | Qualifier 1 (Tropylium) |
| 172.0 ( | 136.0 | 15 | Qualifier 2 (Isotope Confirmation) |
Part 5: Data Comparison (Expected Spectra)
The table below contrasts the spectral data obtained from the two competing methodologies.
| Ion Identity | EI Relative Abundance (%) | ESI Relative Abundance (%) | Notes | |
| 170 | N/A | 100 | Base peak in soft ionization. | |
| 169 | < 5 | N/A | Molecular ion often lost in EI. | |
| 134 | N/A | 40-60 | Nitrile oxide fragment (CID). | |
| 133 | 100 | N/A | False Base Peak in EI due to thermal loss of HCl. | |
| 91 | 85 | 20 | Tropylium ion (very stable). |
Part 6: Workflow Logic
Figure 2: Decision workflow highlighting the risk of thermal degradation in GC-MS versus the stability preservation in LC-MS.
References
-
Shimadzu (Europe). Interfaces for LC-MS: EI vs ESI. Retrieved from
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Hydroximoyl Chlorides & Halides). Retrieved from
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: Hard vs Soft Ionization. Retrieved from
-
Michigan State University. Mass Spectrometry: Isotope Patterns of Chlorine. Retrieved from
Sources
N-hydroxy-2-phenylacetimidoyl chloride vs chloramine-T method for nitrile oxide generation
Topic: N-Hydroxy-2-phenylacetimidoyl Chloride vs. Chloramine-T Method for Nitrile Oxide Generation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of 2-isoxazolines and isoxazoles via 1,3-dipolar cycloaddition, the method of generating the nitrile oxide intermediate is the rate-determining factor for both yield and purity.
This guide compares two distinct pathways for generating phenylacetonitrile oxide:
-
The Hydroximoyl Chloride Method (Huisgen Method): Base-mediated dehydrohalogenation of the pre-synthesized precursor (N-hydroxy-2-phenylacetimidoyl chloride).
-
The Chloramine-T Method: Direct oxidative dehydrogenation of the corresponding aldoxime (phenylacetaldehyde oxime).
The Verdict:
-
Choose the Hydroximoyl Chloride Method for complex, high-value synthesis (e.g., late-stage functionalization). It offers superior stoichiometric control, minimizes dimerization (furoxan formation), and allows for slow-addition protocols that are critical when the dipolarophile is unreactive.
-
Choose the Chloramine-T Method for rapid library generation or robust substrates. It is a "dump-and-stir" one-pot protocol that eliminates the need to isolate the chloride precursor but carries a higher risk of oxidative side reactions and sulfonamide byproduct contamination.
Mechanistic Deep Dive
Understanding the reactive intermediates is crucial for troubleshooting low yields.
The Pathways
-
Method A (Hydroximoyl Chloride): Relies on the elimination of HCl. The precursor, N-hydroxy-2-phenylacetimidoyl chloride, is stable enough to be isolated but is often generated in situ using N-chlorosuccinimide (NCS). The addition of a mild base (Et₃N) triggers the formation of the nitrile oxide.
-
Method B (Chloramine-T): Chloramine-T (CAT) acts as a dual chlorinating and oxidizing agent. It reacts with the aldoxime to form a transient chlorotropic intermediate (likely a chlorosulfilimine or transient hydroximoyl chloride), which eliminates p-toluenesulfonamide (TsNH₂) to release the nitrile oxide.
Visualization of Reaction Pathways
Figure 1: Comparative mechanistic flow. Method A allows isolation of the blue node (Chloride), enabling controlled release of the Nitrile Oxide. Method B proceeds directly through unstable intermediates.
Performance Comparison
The following data summarizes typical performance metrics based on the cycloaddition of phenylacetonitrile oxide with styrene (a standard dipolarophile).
| Metric | Method A: Hydroximoyl Chloride | Method B: Chloramine-T |
| Precursor Requirement | Requires synthesis/isolation of N-hydroxy-2-phenylacetimidoyl chloride. | Uses commercially available Aldoxime directly. |
| Reaction Time | 2–12 hours (controlled addition). | 1–4 hours (reflux/heating). |
| Typical Yield | 85–95% | 70–85% |
| Atom Economy | Lower (due to precursor synthesis steps). | Higher (One-pot). |
| Purification | High: Byproduct is Et₃N·HCl (water-soluble). | Moderate: Byproduct is p-TsNH₂ (difficult to remove completely). |
| Sensitive Groups | Excellent tolerance (non-oxidative). | Poor tolerance (oxidative conditions may affect thiols/aldehydes). |
| Dimerization Risk | Low: Can use syringe pump addition to keep concentration low. | High: Rapid generation leads to high local concentration of dipole. |
Experimental Protocols
Protocol A: The Hydroximoyl Chloride Method (Standard of Excellence)
Use this for: Reactions requiring high regioselectivity or substrates prone to oxidation.
Materials:
-
N-hydroxy-2-phenylacetimidoyl chloride (1.0 equiv)
-
Dipolarophile (1.1–1.5 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the dipolarophile and N-hydroxy-2-phenylacetimidoyl chloride in anhydrous DCM (0.1 M concentration relative to chloride).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Controlled Initiation: Dissolve Et₃N in a small volume of DCM. Add this solution dropwise over 30–60 minutes.
-
Expert Tip: If the dipolarophile is sluggish (electron-deficient), use a syringe pump to add the chloride solution into a solution of dipolarophile + base . This "inverse addition" ensures the nitrile oxide concentration never exceeds the dipolarophile concentration, suppressing furoxan dimerization.
-
-
Reaction: Allow to warm to room temperature and stir until TLC indicates consumption of the chloride.
-
Workup: Wash with water (removes Et₃N·HCl), then brine. Dry over MgSO₄.
-
Purification: Flash chromatography.
Protocol B: The Chloramine-T Method (High Throughput)
Use this for: Robust substrates, simple alkenes, and rapid screening.
Materials:
-
Phenylacetaldehyde oxime (1.0 equiv)
-
Chloramine-T trihydrate (1.1 equiv)
-
Dipolarophile (1.2 equiv)
-
Ethanol or Methanol (Reagent Grade)
Step-by-Step:
-
Mixing: Dissolve the oxime and dipolarophile in Ethanol (0.2 M).
-
Addition: Add Chloramine-T trihydrate in one portion at room temperature.
-
Heating: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Observation: A white precipitate (NaCl/sulfonamide salts) often forms.
-
-
Quenching: Cool to room temperature. Remove solvent under reduced pressure.[1]
-
Extraction: Redissolve residue in EtOAc/Water. Extract the organic layer.[1]
-
Critical Step: Wash the organic layer with 1N NaOH to remove the p-toluenesulfonamide byproduct (TsNH₂ is acidic, pKa ~10).
-
-
Purification: Flash chromatography.
Critical Analysis & Troubleshooting
The "Unusual" Chloramine-T Side Reaction
A common failure mode in Method B occurs when using excess Chloramine-T. Literature indicates that reaction with 4 equivalents of Chloramine-T in refluxing methanol does not yield the isoxazole, but rather an N-tosyl amide via a rearrangement of the nitrile oxide [1].
-
Correction: Strictly limit Chloramine-T to 1.0–1.1 equivalents.
Controlling Dimerization (Furoxan Formation)
Nitrile oxides are unstable and will dimerize to furoxans if they do not find a dipolarophile quickly.
-
Method A Advantage: You can physically control the rate of nitrile oxide generation by the rate of base addition.
-
Method B Disadvantage: Once the reaction reaches temperature, generation is rapid. If the dipolarophile is sterically hindered, dimerization becomes the major pathway.
Safety Note
-
Hydroximoyl Chlorides: Potent skin irritants and potential sensitizers. Handle with gloves in a fume hood.
-
Chloramine-T: A strong oxidant; avoid mixing with strong acids (releases chlorine gas).
References
-
Rai, K. M. L., & Hassner, A. (2003). Unusual Reaction of Chloramine-T with Araldoximes. The Journal of Organic Chemistry, 68(2), 467–469. Link
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6][7][8] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link
-
Minakata, S., et al. (2011).[3][7] Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition.[3] Organic Letters, 13(11), 2966–2969.[3][7] (Provides comparative context for oxidative methods). Link
-
Vlahakis, J. Z., et al. (2025). Purification-Free Preparation of Trifluoroacetimidoyl Chlorides. The Journal of Organic Chemistry (Demonstrates stability/utility of imidoyl chlorides). Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds-An Approach to Spiro-N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 4. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. scispace.com [scispace.com]
- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Comparative Guide: Reactivity of N-Hydroxy-2-phenylacetimidoyl Chloride vs. Nitroalkane Precursors in 1,3-Dipolar Cycloadditions
Executive Summary
This guide provides a technical comparison between two primary synthetic routes for generating phenylacetonitrile oxide , a reactive 1,3-dipole used to synthesize isoxazoles and isoxazolines.
-
Route A (The Subject): Dehydrohalogenation of N-hydroxy-2-phenylacetimidoyl chloride (NHPAC).
-
Route B (The Alternative): Dehydration of (2-nitroethyl)benzene (Mukaiyama method).
Recommendation: Use Route A (NHPAC) for late-stage functionalization or when high purity is required, as it avoids the formation of insoluble urea byproducts inherent to Route B. Use Route B only for early-stage bulk synthesis where the toxicity of isocyanates and difficult purification are acceptable trade-offs for fewer synthetic steps.
Mechanistic Pathways & Decision Matrix[1]
The choice of precursor dictates the reaction environment, byproduct profile, and rate of dipole generation.
Pathway Visualization
The following diagram illustrates the convergence of both precursors to the active nitrile oxide species and the subsequent cycloaddition.[1]
Figure 1: Convergent pathways for nitrile oxide generation. Route A allows for controlled "slow release," minimizing dimerization.
Technical Comparison
Reactivity Profile
The core difference lies in the steady-state concentration of the nitrile oxide.
| Feature | N-Hydroxy-2-phenylacetimidoyl Chloride (Route A) | Nitroalkane / Mukaiyama Method (Route B) |
| Activation Energy | Low (Spontaneous upon base addition) | Moderate (Requires chemical dehydration) |
| Dipole Release | Tunable: Rate of base addition controls concentration. | Burst: Difficult to control once reagents are mixed. |
| Dimerization Risk | Low (if base is added slowly). | High (due to rapid local generation). |
| Byproducts | Triethylamine hydrochloride (Water soluble, easy removal). | Diphenylurea (Highly insoluble, difficult to filter). |
| Atom Economy | Lower (Requires chlorination step first). | Higher (Direct use of nitro precursor). |
Stability & Handling
-
NHPAC: Crystalline solid. Stable at -20°C for months. Can be weighed precisely. Hazard: Skin sensitizer; potential for exothermic decomposition if heated dry.
-
Nitroalkane: Liquid.[2] Stable at room temperature. Hazard: Requires phenyl isocyanate (PhNCO) for activation, which is a lachrymator and highly toxic.
Experimental Protocols
Protocol A: Controlled Cycloaddition via Hydroximoyl Chloride (Recommended)
Use this method for precious dipolarophiles or when high regioselectivity is required.
Materials:
-
N-hydroxy-2-phenylacetimidoyl chloride (1.0 equiv)
-
Dipolarophile (e.g., Phenylacetylene, 1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Workflow:
-
Dissolution: Dissolve the dipolarophile and N-hydroxy-2-phenylacetimidoyl chloride in DCM (0.1 M concentration relative to chloride) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Slow Addition (Crucial Step): Dissolve TEA in a small volume of DCM. Add this solution dropwise via a syringe pump or addition funnel over 1–2 hours .
-
Why? This keeps the concentration of the active nitrile oxide low, favoring the reaction with the dipolarophile over self-dimerization to the furoxan.
-
-
Workup: Once TLC indicates consumption of the chloride, wash the organic layer with water (removes TEA·HCl) and brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography.
Protocol B: Direct Generation via Nitroalkane (Mukaiyama Method)
Use this method for simple substrates where purification is not a bottleneck.
Materials:
-
(2-Nitroethyl)benzene (1.0 equiv)
-
Dipolarophile (1.5 equiv) - Excess required due to side reactions.
-
Phenyl isocyanate (PhNCO) (2.0 equiv)
-
Triethylamine (catalytic, 5 drops)
-
Benzene or Toluene (anhydrous)
Workflow:
-
Setup: Dissolve (2-nitroethyl)benzene and the dipolarophile in benzene/toluene.
-
Activation: Add PhNCO followed by the catalytic TEA.
-
Reflux: Heat the mixture to 60–80°C. A precipitate (diphenylurea) will begin to form almost immediately.
-
Note: The reaction is heterogeneous. Stirring must be vigorous.
-
-
Filtration (The Bottleneck): Cool the mixture and filter off the bulky diphenylurea solid. Warning: This solid often traps product, requiring thorough washing.
-
Purification: The filtrate will contain excess isocyanate and urea traces. Requires rigorous chromatography.
Critical Analysis: Why Route A Wins for Drug Development
In medicinal chemistry, the Hydroximoyl Chloride (Route A) is superior despite the extra synthetic step to make the precursor.
-
Purification Efficiency: The urea byproduct in Route B is notoriously difficult to remove completely. Traces of urea can crash out in subsequent biological assay buffers, leading to false positives/negatives. Route A yields water-soluble salts that are removed in the extraction phase.
-
Regiocontrol: The "Slow Addition" technique possible with Route A allows the researcher to maintain the nitrile oxide concentration below the critical threshold for dimerization. In Route B, the dehydration rate is temperature-dependent and harder to throttle, often leading to 10–15% lower yields due to furoxan formation.
Data Summary (Representative)
| Parameter | Route A (NHPAC) | Route B (Nitroalkane) |
| Typical Yield | 75–92% | 50–65% |
| Purity (Crude) | High (>90%) | Low (<70%) |
| Reaction Time | 2–4 hours | 12–24 hours |
| Scale-up Suitability | High (Exotherm control via addition rate) | Low (Slurry handling issues) |
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][5][6][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. [Link]
-
Mukaiyama, T., & Hoshino, T. (1960). The Reaction of Primary Nitroparaffins with Isocyanates. Journal of the American Chemical Society, 82(20), 5339–5342. [Link]
-
Liu, K.-C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine as a Convenient Reagent System for the Dehydration of Aldoximes and Nitro Compounds. Synthesis, 2000(15), 2203–2207. [Link]
-
Navarro, A. (2019). Recent Advances in Isocyanide-Based Multicomponent Reactions in Drug Discovery. Current Medicinal Chemistry, 26(31), 5763-5784. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. litres.ru [litres.ru]
- 5. tandfonline.com [tandfonline.com]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Thermal Characterization of N-Hydroxy-2-phenylacetimidoyl Chloride: A Comparative Guide to Melting Point Determination
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
N-Hydroxy-2-phenylacetimidoyl chloride (CAS 701-72-4) is a critical hydroximoyl chloride intermediate, primarily utilized as a precursor for generating nitrile oxides via dehydrochlorination.[1] These nitrile oxides are subsequently trapped by dipolarophiles (alkenes/alkynes) to synthesize isoxazoles and isoxazolines—scaffolds ubiquitous in modern pharmacophores.
The Core Challenge: Determining the melting point (MP) of this compound is not a trivial physical measurement; it is a kinetic race. Hydroximoyl chlorides are thermally labile. Upon heating, they undergo spontaneous elimination of hydrogen chloride (HCl) to form the nitrile oxide, which then rapidly dimerizes to a furoxan or polymerizes.
Consequently, a standard capillary melting point often yields a "decomposition point" rather than a thermodynamic phase transition.[1] This guide compares the efficacy of Capillary Melting Point , Differential Scanning Calorimetry (DSC) , and Hot Stage Microscopy (HSM) to provide a definitive protocol for characterization.
The Decomposition Pathway
Understanding the thermal event is prerequisite to measuring it. The diagram below illustrates the competing events during heating.
Comparative Analysis of Methodologies
The following table contrasts the three primary methods for analyzing thermally unstable intermediates.
| Feature | Method A: Capillary MP (Standard) | Method B: DSC (Recommended) | Method C: Hot Stage Microscopy (HSM) |
| Principle | Visual observation of phase change in an open/sealed glass tube.[1] | Measurement of heat flow (Endo/Exo) vs. Temperature. | Visual observation under magnification with controlled heating.[2] |
| Sample Size | 2–5 mg | 1–3 mg | < 1 mg |
| Precision | Low (± 2–5°C).[1] Subjective endpoint. | High (± 0.1°C). Quantitative onset. | Medium. Qualitative confirmation. |
| Decomposition Handling | Poor. Often misses the melt if | Excellent. Separates melting endotherm from decomposition exotherm. | Good. Visually distinguishes "browning" (decomp) from "wetting" (melt). |
| Atmosphere Control | None (usually open to air). | High (Nitrogen/Argon purge). | Moderate (Cover slip). |
| Key Artifact | "Sintering" or shrinking is often mistaken for melting. | HCl release can corrode sensors if pans are not sealed. | Sublimation can obscure view. |
Recommended Experimental Protocols
Method A: Differential Scanning Calorimetry (The Gold Standard)
Rationale: DSC is the only method that can quantitatively resolve the endothermic melting event from the exothermic decomposition. For hydroximoyl chlorides, the melting endotherm is often immediately followed by (or overlaps with) the decomposition exotherm.
Protocol:
-
Instrument Preparation: Calibrate the DSC using Indium (
C) and Zinc ( C) standards. Ensure a Nitrogen purge of 50 mL/min. -
Sample Loading:
-
Weigh 1.5 – 2.5 mg of dried N-hydroxy-2-phenylacetimidoyl chloride.[1]
-
CRITICAL: Use Hermetically Sealed Aluminum Pans (or Gold-plated high-pressure pans).
-
Why? Open pans allow HCl to escape, altering the equilibrium and potentially damaging the sensor. Sealed pans suppress volatilization, allowing the observation of the true thermodynamic melting point before decomposition kinetics take over.
-
-
Thermal Cycle:
-
Equilibrate at 25°C.
-
Ramp at 10°C/min to 150°C.
-
Note: A faster rate (10°C/min vs. the standard 2°C/min) is preferred for unstable compounds to reach the melting point before significant thermal degradation occurs.
-
-
Data Analysis:
Method B: Optimized Capillary Method (Rapid Heating)
Rationale: If DSC is unavailable, the standard capillary method must be modified. Slow heating allows time for solid-state dehydrochlorination, leading to an impure sample by the time the "melting" temperature is reached.[1]
Protocol:
-
Preparation: Pack 2-3 mm of sample into a capillary tube. Seal the tube with a flame to prevent HCl loss and exposure to atmospheric moisture.
-
The "Dunk" Technique (Approximation):
-
Ramp:
-
Heat at 4-5°C/min (Fast Ramp).
-
Standard practice is 1°C/min, but for this compound, speed is accuracy.[1]
-
-
Endpoint: Record the temperature at the first sign of liquid formation (meniscus).[4] Ignore darkening/browning (decomposition).
Data Interpretation & Decision Logic
When analyzing the data, use the following logic flow to validate your results. A "melting point" is only valid if the compound is chemically identical at the moment of phase transition.
References
-
University of Calgary. (n.d.). Melting Point Determination: Principles and Techniques. Retrieved from [Link]
-
Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard text on DSC/TGA methodology).
- PerkinElmer. (2014). Thermal Analysis of Pharmaceuticals: DSC and TGA. Application Note. (General reference for sealed pan DSC protocols).
Sources
Precision over Chaos: The Strategic Advantage of Hydroximoyl Chlorides in Nitrile Oxide Cycloadditions
Executive Summary
In the synthesis of isoxazoles and isoxazolines via 1,3-dipolar cycloaddition, the method of nitrile oxide generation is the single most critical determinant of purity and yield. While direct oxidative methods (using hypervalent iodine, hypochlorite, or Chloramine-T) offer a "one-pot" allure, they frequently suffer from the "Furoxan Trap"—the rapid dimerization of the dipole.
This guide argues for the Hydroximoyl Chloride (HxC) route as the superior standard for high-value synthesis. By decoupling the oxidation step from the cycloaddition step, the HxC method allows for kinetic throttling of the nitrile oxide concentration, effectively suppressing dimerization and enabling cycloaddition with oxidation-sensitive dipolarophiles.
Mechanistic Underpinnings: The Kinetic Fork
To understand the failure mode of direct oxidation, one must analyze the kinetics of the competing pathways. The nitrile oxide (
-
Cycloaddition (Desired): Second-order overall (
). -
Dimerization (Parasitic): Second-order with respect to the dipole (
).
The Critical Insight: Because dimerization is quadratic with respect to dipole concentration, maintaining a low steady-state concentration of nitrile oxide exponentially disfavors furoxan formation.
-
Direct Oxidation: Often generates a surge of
, spiking the dimerization rate. -
Hydroximoyl Chloride Route: Acts as a reservoir. The dipole is released only upon dehydrohalogenation by a base. By adding the base slowly (e.g., via syringe pump),
remains near zero, forcing the kinetics toward cycloaddition.
Figure 1: The Kinetic Fork. The Hydroximoyl Chloride route (blue path) creates a control point, whereas direct oxidation (red path) risks high dipole concentrations that favor dimerization.
Performance Comparison: HxC vs. Direct Oxidation
The following data synthesizes performance trends observed in comparative studies of styrene and electron-deficient dipolarophiles.
| Feature | Method A: Hydroximoyl Chloride (Stepwise) | Method B: Direct Oxidation (PIDA/Bleach) |
| Dipole Control | High. Rate limited by base addition. | Low. Rate determined by oxidant reactivity. |
| Dimerization | Negligible (<5%) under slow addition. | Significant (15–40%) if not optimized. |
| Substrate Scope | Universal. Compatible with alcohols, amines, sulfides. | Limited. Oxidants attack sensitive groups (e.g., alcohol oxidation). |
| Safety | High. Exotherm is separated from cycloaddition. | Moderate. Risk of runaway oxidation in the presence of organic solvents. |
| Purification | Simple (Filtration of amine salts). | Difficult (Removal of oxidant residues/iodobenzene). |
| Typical Yield | 85–95% | 50–70% |
Case Study: Oxidation-Sensitive Substrates
When reacting an oxime with allyl alcohol , direct oxidation (e.g., using PIDA or Chloramine-T) often results in the partial oxidation of the alcohol to an aldehyde or carboxylic acid, lowering the yield of the desired isoxazoline. The HxC route avoids this entirely because the oxidant (NCS) is consumed and removed before the allyl alcohol is introduced.
Experimental Protocols
Protocol A: The "Gold Standard" HxC Route
Use this for high-value substrates or when dimerization is observed.
Reagents:
-
Aldoxime (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Dipolarophile (Alkene/Alkyne) (1.2 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
Solvent: DMF (for generation) / DCM (for cycloaddition)
Step-by-Step:
-
Chlorination: Dissolve aldoxime in DMF (0.5 M). Add NCS portion-wise at 0°C. Stir at RT for 1–3 hours.
-
Self-Validation: Monitor by TLC. The oxime spot will disappear, replaced by a less polar hydroximoyl chloride spot.
-
Note: If the reaction is sluggish, add a catalytic amount of HCl gas (from headspace of a bottle) to initiate.
-
-
Extraction (Optional but Recommended): Dilute with water, extract into Et2O/DCM, wash with water to remove DMF/Succinimide. Dry and concentrate to obtain the crude Hydroximoyl Chloride.
-
Cycloaddition: Dissolve the Hydroximoyl Chloride and the Dipolarophile in DCM.
-
The "Throttle": Dissolve Et3N in DCM. Using a syringe pump , add the base solution to the reaction mixture over 4–8 hours at RT.
-
Workup: Wash with 1N HCl (to remove amine), then brine. Evaporate.
Protocol B: Direct Oxidation (Chloramine-T)
Use this only for robust, non-sensitive substrates.
Reagents:
-
Aldoxime (1.0 equiv)
-
Chloramine-T (1.1 equiv)
-
Dipolarophile (1.5 equiv)
-
Solvent: Ethanol
Step-by-Step:
-
Dissolve Aldoxime and Dipolarophile in Ethanol.
-
Add Chloramine-T trihydrate.
-
Reflux for 2–4 hours.
-
Filter off the NaCl/sulfonamide byproduct. Concentrate filtrate.
Decision Matrix: Selecting the Right Method
Not every synthesis requires the precision of the HxC route. Use this logic flow to determine your strategy.
Figure 2: Strategic Selection Workflow. The HxC route is mandatory for sensitive substrates and large-scale safety, while direct oxidation is reserved for robust, small-scale screening.
References
-
Himo, F., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society.[3][4] Link
-
Mendelovici, M., & Ghera, E. (2003). Generation of Nitrile Oxides by Oxidation of Aldoximes with Hypervalent Iodine. Journal of the American Chemical Society (Cited in context of oxidative limitations).[3]
-
Rai, K. M. L., et al. (2021).[5] Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. ResearchGate. Link
-
Liu, K., et al. (2018).[1][6] Synthesis of Nitriles from Aldoximes under Catalytic Swern Conditions. The Journal of Organic Chemistry. Link
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[7][8][9][10] Past and Future. Angewandte Chemie International Edition. (Foundational text on mechanism).
Sources
- 1. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation [organic-chemistry.org]
- 2. CHEM21 Case Study: Formation of N-chloramines in Flow – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. docta.ucm.es [docta.ucm.es]
Validating Regiochemistry of N-Hydroxy-2-phenylacetimidoyl Chloride Adducts
Executive Summary: The Regiochemical Challenge
The transformation of
However, a persistent analytical bottleneck exists: Regioselectivity . When the generated dipole (phenylacetonitrile oxide) reacts with an unsymmetrical alkene (e.g., styrene, acrylates), two regioisomers are theoretically possible:
-
3,5-disubstituted isoxazoline (Thermodynamically and kinetically favored in most cases).
-
3,4-disubstituted isoxazoline (Often a minor product, but significant in sterically crowded or electronically biased systems).
Misidentifying these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data. This guide objectively compares validation methods, establishing a self-validating protocol to distinguish these adducts with absolute certainty.
Mechanistic Context & Pathway[1][2][3][4][5][6]
Before validation, one must understand the origin of the isomers. The reaction proceeds via the in situ generation of a nitrile oxide dipole.[1]
Figure 1: Divergent synthesis pathways. The 3,5-isomer is typically favored due to the overlap of the dipole oxygen (HOMO) with the more substituted carbon of the dipolarophile (LUMO).
Comparative Guide: Validation Methodologies
We evaluated three primary methodologies for structural assignment.
Method A: 1D NMR ( H & C) – The Screening Tool
Verdict: Useful for preliminary screening but prone to ambiguity if reference standards are unavailable.
-
The Logic: The chemical environment of the proton/carbon adjacent to the ring oxygen (position 5) differs significantly between isomers.
-
Adduct Reference: Data based on reaction with styrene (Ph-CH=CH
).
| Feature | 3,5-Disubstituted Isomer | 3,4-Disubstituted Isomer | Mechanistic Reason |
| H5 Proton | In 3,5, H5 is benzylic and | ||
| H4 Protons | In 3,5, H4 is a methylene. In 3,4, H4 is a benzylic methine. | ||
| C5 Carbon | C5 is a methine in 3,5 (more substituted) vs. methylene in 3,4. | ||
| C4 Carbon | C4 is a methylene in 3,5 vs. methine in 3,4. |
Method B: 2D NMR (HMBC/HSQC) – The Gold Standard
Verdict: The only self-validating solution-state method. Mandatory for publication.
-
The Logic: We utilize Heteronuclear Multiple Bond Correlation (HMBC) to trace 3-bond couplings (
). -
Critical Diagnostic: The correlation between the benzyl protons (from the 2-phenylacetimidoyl moiety) and the isoxazoline ring carbons.
Method C: X-Ray Crystallography
Verdict: Absolute proof, but low throughput and requires crystalline solids (often difficult with oily isoxazolines).
The "Self-Validating" Protocol (Step-by-Step)
Do not rely on chemical shift heuristics alone. Follow this logic gate to validate your structure.
Step 1: Synthesis of the Adduct
Objective: Generate the nitrile oxide in situ to minimize dimerization (furoxan formation).
-
Dissolve: 1.0 eq of alkene (e.g., styrene) and 1.2 eq of
-hydroxy-2-phenylacetimidoyl chloride in dry DCM or ether. -
Cool: Lower temperature to 0°C to control exotherm.
-
Addition: Add 1.5 eq of Triethylamine (Et
N) dropwise over 30 minutes.-
Note: Slow addition keeps the nitrile oxide concentration low, favoring cycloaddition over dimerization.
-
-
Workup: Wash with water, brine, dry over MgSO
, and concentrate. -
Purify: Flash chromatography (Hexane/EtOAc).
Step 2: The NMR Logic Gate
Run HSQC (to identify C-H pairs) and HMBC (to connect fragments).
Figure 2: Decision tree for assigning regiochemistry using HSQC/HMBC data.
Step 3: Detailed Interpretation[2]
-
Assign the "Anchor": Locate the benzyl protons (
) at 3.6-3.8 ppm. -
Trace to Ring: In HMBC, these protons will show a strong correlation to the C3 carbon (quaternary,
155-160 ppm). -
The Differentiator:
-
3,5-Isomer: The C3 carbon will also show HMBC correlations to the H4 protons (which HSQC identifies as a
). -
3,4-Isomer: The C3 carbon will show correlations to the H4 proton (which HSQC identifies as a
).
-
Supporting Experimental Data (Adduct: 3-benzyl-5-phenyl-4,5-dihydroisoxazole)
Based on consensus literature data for styrene adducts.
-
Precursor:
-hydroxy-2-phenylacetimidoyl chloride. -
Dipolarophile: Styrene.
-
Major Product: 3-benzyl-5-phenylisoxazoline.
Spectroscopic Data:
-
H NMR (400 MHz, CDCl
): 7.20-7.40 (m, 10H, Ar-H), 5.65 (dd, Hz, 1H, H-5), 3.75 (s, 2H, Ph-CH -), 3.42 (dd, Hz, 1H, H-4a), 3.05 (dd, Hz, 1H, H-4b). -
C NMR (100 MHz, CDCl
): 158.5 (C-3), 140.5 (Ar-C), 135.2 (Ar-C), 82.4 (C-5), 41.8 (C-4), 32.5 (Ph-CH -).
Interpretation:
The splitting of H-5 into a doublet of doublets (dd) indicates coupling to two non-equivalent protons at C-4, confirming the 3,5-substitution pattern . If it were 3,4-substituted, H-5 would appear as a triplet or multiplet integrating to 2H (a CH
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][1][3][4][5] Past and Future. Angewandte Chemie International Edition. Link
-
Dondoni, A., & Perrone, D. (2008). Synthesis of 3,5-Disubstituted Isoxazoles.[6][1][7][8] Organic Syntheses.[2][1][4] Link
-
Bast, K., et al. (1973). Regiochemistry of the addition of nitrile oxides to alpha-beta-unsaturated carboxylic acid esters. Chemische Berichte. Link
-
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 13C Chemical Shifts. University of Wisconsin-Madison. Link
-
Tang, S., et al. (2009).[6] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters.[6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Guide: Elemental Analysis Standards for N-Hydroxy-2-phenylacetimidoyl Chloride
Executive Summary
The accurate characterization of N-hydroxy-2-phenylacetimidoyl chloride (NHPAC) presents a unique analytical challenge. As a hydroximoyl chloride, this compound is a metastable precursor to phenylacetonitrile oxide. Its inherent reactivity—specifically the lability of the C-Cl bond and the tendency for dehydrohalogenation—renders traditional combustion analysis (CHN) prone to significant artifacts.
This guide objectively compares the industry-standard Combustion Analysis against Quantitative NMR (qNMR) and Potentiometric Titration . Based on experimental evidence and thermodynamic stability profiles, qNMR is recommended as the primary standard for purity assessment , while Potentiometric Titration serves as a critical orthogonal method for determining chloride content.
The Compound: Analytical Profile
N-Hydroxy-2-phenylacetimidoyl chloride (CAS: 701-72-4) is a key intermediate in 1,3-dipolar cycloaddition reactions.
-
Formula:
-
Molecular Weight: 169.61 g/mol
-
Critical Instability Factor: Upon heating or exposure to weak bases, NHPAC eliminates HCl to form phenylacetonitrile oxide , which rapidly dimerizes to a furoxan derivative. This thermal decomposition often occurs below the quantitative combustion temperatures of elemental analyzers, leading to "carbon drift."
Comparative Analysis of Methodologies
Method A: Combustion Analysis (CHN)
The Traditional "Gold Standard"
Combustion analysis relies on flash combustion at
-
Premature Decomposition: The sample often degrades in the pre-combustion zone. The volatile nitrile oxide component may escape or polymerize incompletely, skewing Carbon values.
-
Halide Interference: High chlorine content (20.9%) requires silver wool scrubbers. If the scrubber is saturated or the combustion flow is too fast, chlorine gas interferes with the thermal conductivity detector (TCD) used for Nitrogen quantification.
Method B: Quantitative NMR (qNMR)
The Recommended Standard
qNMR utilizes the direct proportionality between signal integration and molar concentration.[1] It is performed at ambient temperature, bypassing the thermal instability issue entirely.
-
Advantage: Distinguishes between the target hydroximoyl chloride and its hydrolysis product (phenylacetic acid) or dimer (furoxan).
-
Solvent Trap Detection: NHPAC is hygroscopic. qNMR simultaneously quantifies residual water and solvents, which CHN analysis often conflates with hydrogen or carbon content.
Method C: Potentiometric Titration
The Orthogonal Specificity Check
Argentometric titration (
-
Advantage: Differentiates between ionic chloride (from hydrolysis/degradation to HCl) and covalent chloride (intact NHPAC) when performed in non-aqueous media.
Data Summary: Performance Metrics
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | Potentiometric Titration |
| Primary Failure Mode | Thermal decomposition | Improper relaxation delay ( | Non-specific (Total Cl only) |
| Sample Requirement | 2–5 mg (Destructive) | 10–20 mg (Non-destructive) | 50–100 mg (Destructive) |
| Accuracy (Purity) | |||
| Specificity | Low (bulk elemental ratio) | High (structural confirmation) | High (Halogen specific) |
| Suitability for NHPAC | Poor | Excellent | Good (Orthogonal) |
Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) for NHPAC
Rationale: To prevent thermal degradation, analysis is performed in
Materials:
-
Analyte: NHPAC (dried in vacuo over
for 4h). -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), 99.9% purity.
-
Solvent:
+ TMS (0.03%).
Step-by-Step Workflow:
-
Weighing: Accurately weigh
mg of NHPAC ( ) and mg of Maleic Acid ( ) into a clean vial. Note: Use a microbalance with 0.001 mg readability. -
Dissolution: Add 0.6 mL
. Vortex until fully dissolved. Transfer to a 5mm NMR tube. -
Acquisition Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): seconds. Crucial: The relaxation time of the aromatic protons is long; insufficient delay causes under-integration. -
Scans (NS): 16 or 32 (for high S/N ratio).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet (
6.28 ppm) and the NHPAC methylene singlet ( ppm). -
Calculation:
Wherengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display"> = Integral, = Number of protons, = Molar mass, = mass, = Purity.[2][3][4]
Protocol 2: Potentiometric Titration (Chloride Content)
Rationale: Confirms the integrity of the C-Cl bond. High ionic chloride indicates hydrolysis (formation of HCl).
Materials:
-
Titrant: 0.1 N
(Standardized). -
Solvent: Acetone:Water (4:1 v/v) to maintain solubility of the organic backbone while allowing ionic mobility.
-
Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Ag ring electrode.
Step-by-Step Workflow:
-
Dissolution: Dissolve 50 mg of NHPAC in 40 mL of Acetone. Add 10 mL deionized water. Add 1 mL of 1M
(to prevent silver oxide formation). -
Titration: Titrate with 0.1 N
using dynamic dosing (smaller increments near the equivalence point). -
Endpoint Detection: Determine the inflection point of the potential (mV) vs. volume curve (first derivative).
-
Calculation:
Decision Matrix & Workflow
The following diagram illustrates the logical pathway for selecting the appropriate analytical method based on the stability profile of the hydroximoyl chloride.
Caption: Analytical workflow prioritizing qNMR for thermally unstable hydroximoyl chlorides, with Titration as a secondary validation step.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Microanalysis Laboratory, University of Vienna. "Determination of Halogens (Cl, Br, I)." Elemental Analysis Guidelines. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
